2-(4-bromophenyl)prop-2-enoic acid
Description
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Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
2-(4-bromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H2,(H,11,12) |
InChI Key |
OWMVTRKPNRUBBW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties, Synthesis, and Reactivity of 2-(4-Bromophenyl)prop-2-enoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: An authoritative, in-depth guide detailing the physicochemical properties, validated synthetic protocols, and orthogonal reactivity profiles of 2-(4-bromophenyl)prop-2-enoic acid.
Executive Summary & Structural Significance
2-(4-Bromophenyl)prop-2-enoic acid (commonly referred to as
As a Senior Application Scientist, I frequently utilize this scaffold in the design of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials. The presence of the para-bromo substituent fundamentally alters the electronic landscape of the parent atropic acid, enhancing both the acidity of the carboxylate and the electrophilicity of the
Physicochemical Profiling & Electronic Characteristics
Understanding the baseline physical properties is critical for solvent selection, purification, and reaction design. The table below synthesizes the core quantitative data for this compound[1].
| Property | Value | Experimental / Computational Implication |
| IUPAC Name | 2-(4-bromophenyl)prop-2-enoic acid | Nomenclature standard for regulatory filing. |
| Molecular Formula | C₉H₇BrO₂ | Exact mass: 225.96 Da; dictates MS isotopic clustering. |
| Molecular Weight | 227.05 g/mol | Essential for stoichiometric calculations. |
| Predicted LogP | ~2.5 – 2.8 | Indicates moderate lipophilicity; soluble in polar aprotic solvents (DMF, DMSO) and moderately polar solvents (EtOAc). |
| Hydrogen Bond Donors | 1 (Carboxyl -OH) | Capable of directing transition-metal catalysts or forming supramolecular dimers. |
| Hydrogen Bond Acceptors | 2 (Carboxyl =O, -OH) | Influences binding affinity in target protein pockets. |
Electronic Causality
The para-bromo group exerts a net electron-withdrawing inductive effect (-I) that dominates its weak mesomeric donation (+M). This withdrawal pulls electron density away from the acrylic system. Causality in Design: Because of this electronic deficit, the
Validated Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We present two distinct pathways: a classical aldol-type condensation[2] and a modern transition-metal-free carboxylation[3].
Fig 1. Divergent synthetic pathways for 2-(4-bromophenyl)prop-2-enoic acid.
Protocol A: Aldol-Type Condensation via Formaldehyde
Objective: Construct the
-
Enolate Generation: Dissolve 10 mmol of 4-bromophenylacetic acid in 20 mL of anhydrous DMF. Add 15 mmol of K₂CO₃ and 1 mmol of piperidine.
-
Causality: The K₂CO₃ deprotonates the
-carbon. Piperidine acts as a nucleophilic catalyst, condensing with formaldehyde to form a highly electrophilic iminium ion, which accelerates the C-C bond formation.
-
-
Electrophilic Addition: Add 20 mmol of paraformaldehyde. Heat the reaction mixture to 80 °C for 12 hours.
-
Causality: Heating depolymerizes paraformaldehyde into monomeric formaldehyde and provides the thermodynamic push required for the subsequent dehydration step, establishing the conjugated double bond.
-
-
Self-Validation Check (In-Process): Pull a 0.1 mL aliquot, quench with D₂O/DCl, and extract into CDCl₃. Analyze via ¹H NMR. The disappearance of the
-CH₂ singlet (~3.6 ppm) and the appearance of two geminal vinyl doublets (~5.9 and 6.4 ppm) confirms successful dehydration. Proceed to workup only if conversion >95%. -
Isolation: Cool to room temperature, dilute with 50 mL of water, and wash with diethyl ether (2 x 20 mL) to remove organic impurities. Acidify the aqueous layer with 2M HCl to pH 2. The target compound will precipitate as a white solid. Filter and dry under vacuum.
Protocol B: Transition-Metal-Free Carboxylation of N-Tosylhydrazones
Objective: Direct synthesis utilizing CO₂ as a sustainable C1 source[3].
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromoacetophenone N-tosylhydrazone (1.0 equiv) and Cs₂CO₃ (3.0 equiv).
-
Causality: Cs₂CO₃ is strictly required here. The "cesium effect" (large ionic radius, weak ion pairing) generates a highly reactive, "naked" carbonate anion that facilitates the decomposition of the hydrazone without the need for harsh organolithium reagents (like n-BuLi).
-
-
Atmospheric Exchange: Evacuate the tube and backfill with CO₂ gas via a balloon (1 atm). Add anhydrous DMF.
-
Thermal Activation: Heat the mixture to 80 °C for 24 hours.
-
Causality: The thermal energy drives the formation of a diazo intermediate, which extrudes N₂ to form a carbenoid species that is subsequently trapped by CO₂ to form the carboxylate.
-
-
Purification: Quench with 1M HCl, extract with EtOAc, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Orthogonal Reactivity & Downstream Applications
The true value of 2-(4-bromophenyl)prop-2-enoic acid lies in its orthogonality. A chemist can selectively address one functional group without perturbing the others.
Fig 2. Orthogonal reactivity sites of 2-(4-bromophenyl)prop-2-enoic acid.
Cross-Coupling (Suzuki/Heck/Buchwald-Hartwig)
The aryl bromide is perfectly primed for Pd-catalyzed cross-coupling.
-
Strategic Insight: If performing a Suzuki coupling on the aryl bromide, the carboxylic acid must either be pre-protected (e.g., as a tert-butyl ester) or the reaction must be run under highly basic aqueous conditions (e.g., with NaOH) to ensure the carboxylate is fully deprotonated, preventing it from poisoning the palladium catalyst via competitive coordination.
Michael Additions & Thiol-Ene Click Chemistry
The
-
Strategic Insight: The para-bromo group accelerates this addition. When reacting with biological thiols (e.g., glutathione), the reaction proceeds rapidly at physiological pH, making this scaffold a candidate for targeted covalent inhibitors (TCIs).
Conclusion
2-(4-Bromophenyl)prop-2-enoic acid is a highly functionalized intermediate that bridges the gap between simple aromatics and complex, multi-functional architectures. By understanding the electronic causality imparted by the para-bromo substituent, researchers can leverage its orthogonal reactivity to execute highly selective transformations in both medicinal chemistry and materials science. Strict adherence to the self-validating synthetic protocols outlined above ensures high-fidelity integration into broader synthetic pipelines.
References
-
Sun, L. S., Yu, J. T., Jiang, Y., & Cheng, J. (2015). Cs2CO3-Promoted Carboxylation of N-Tosylhydrazones with Carbon Dioxide toward alpha-Arylacrylic Acids. ResearchGate. 3
-
Conant, J. B., & Quayle, O. R. (1922). Organic Syntheses / An Annual Publication of Satisfactory Methods for the Preparation of Organic Chemicals: Atropic Acid. Project Gutenberg. 2
-
AA Blocks / PubChem. (2025). Chemical and Physical Properties of Bromophenylacrylic acid derivatives (CID 737158 / MFCD00004394). National Center for Biotechnology Information. 1
Sources
Technical Guide: 2-(4-Bromophenyl)prop-2-enoic Acid – Structural Elucidation and Synthetic Methodologies
Executive Summary
In modern drug discovery and materials science,
Structural Elucidation & IUPAC Nomenclature
The precise nomenclature and structural mapping of this compound are critical for predicting its reactivity and steric profile during complex syntheses.
-
IUPAC Name: 2-(4-bromophenyl)prop-2-enoic acid
-
Common Synonyms: 2-(4-bromophenyl)acrylic acid,
-(4-bromophenyl)acrylic acid, 4-bromoatropic acid. -
Structural Features: The molecule consists of a prop-2-enoic acid (acrylic acid) backbone. The
-carbon (C2) is substituted with a 4-bromophenyl group, forcing the aromatic ring and the conjugated alkene into a nearly coplanar arrangement to maximize -orbital overlap, though steric hindrance from the carboxylate group induces a slight dihedral twist. -
SMILES: C=C(C(=O)O)c1ccc(Br)cc1
Physicochemical Properties & Computational Descriptors
Understanding the physicochemical profile is essential for optimizing reaction solvents, extraction pH, and chromatographic purification. The quantitative data for the
| Property | Value |
| IUPAC Name | 2-(4-bromophenyl)prop-2-enoic acid |
| Molecular Formula | |
| Molecular Weight | 227.05 g/mol |
| Exact Mass | 225.96 Da |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| XLogP3 | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Data derived from computational descriptors via [1].
Synthetic Methodologies & Experimental Protocols
As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the thermodynamic and kinetic drivers of a reaction. The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility.
Pathway A: Base-Catalyzed Methylenation of 4-Bromophenylacetic Acid
Mechanistic Causality:
The synthesis of
Step-by-Step Protocol:
-
Initiation: Charge a 250 mL round-bottom flask with 4-bromophenylacetic acid (10.0 mmol, 1.0 eq), paraformaldehyde (20.0 mmol, 2.0 eq), and anhydrous
(15.0 mmol, 1.5 eq). -
Solvation & Catalysis: Add 50 mL of anhydrous toluene and tetrabutylammonium bromide (TBAB, 1.0 mmol, 0.1 eq). TBAB acts as a phase-transfer catalyst, facilitating the reaction between the solid polymeric formaldehyde and the organic enolate.
-
Reaction Execution: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C under a nitrogen atmosphere. Self-Validation: The accumulation of water in the Dean-Stark trap serves as a real-time visual indicator of the dehydration step's progression.
-
Monitoring: After 12 hours, monitor the reaction via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting material spot confirms reaction termination.
-
Work-up: Cool the mixture to room temperature. Add 50 mL of distilled water. Critical Step: Acidify the aqueous layer with 1M HCl to exactly pH 2. This protonates the carboxylate, driving the product into the organic phase.
-
Isolation: Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from ethanol/water to yield the pure target compound.
Pathway B: -Promoted Carboxylation of N-Tosylhydrazones
Mechanistic Causality:
Traditional Shapiro reactions require highly pyrophoric n-butyllithium and cryogenic temperatures (-78 °C) to generate vinylic anions. A modern, scalable alternative was developed by , utilizing
Step-by-Step Protocol:
-
Initiation: In an oven-dried Schlenk tube, add the 4-bromoacetophenone-derived N-tosylhydrazone (1.0 mmol) and
(2.5 mmol, 2.5 eq)[2]. -
Atmosphere Exchange: Evacuate the tube and backfill with
gas via a balloon. Repeat this cycle three times to ensure a pure, anhydrous atmosphere. -
Solvation: Inject 3.0 mL of anhydrous DMF via syringe. DMF's high dielectric constant effectively solvates the cesium salts and stabilizes the polar transition states.
-
Reaction Execution: Stir the mixture at 80 °C for 24 hours[2].
-
Work-up & Isolation: Cool to room temperature, dilute with 10 mL of water, and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated acid with ethyl acetate, dry over
, and concentrate to afford 2-(4-bromophenyl)prop-2-enoic acid.
Pharmacophoric Utility & Downstream Applications
The bifunctional nature of 2-(4-bromophenyl)prop-2-enoic acid makes it an invaluable node in divergent synthesis. The
Fig 1: Synthetic pathways and downstream applications of 2-(4-bromophenyl)prop-2-enoic acid.
References
-
Title: (2E)-3-(4-bromophenyl)prop-2-enoic acid | C9H7BrO2 | CID 737158 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Cs2CO3-promoted carboxylation of N-tosylhydrazones with carbon dioxide toward α-arylacrylic acids Source: PubMed (The Journal of Organic Chemistry) URL: [Link]
Sources
Spectroscopic data (NMR, IR, Mass Spec) for 2-(4-bromophenyl)prop-2-enoic acid.
Technical Characterization Guide: 2-(4-Bromophenyl)prop-2-enoic Acid
Part 1: Executive Summary & Compound Identity[1]
Compound Name: 2-(4-Bromophenyl)prop-2-enoic acid
Synonyms:
Critical Isomer Distinction: Researchers often confuse this compound with its regioisomer, 3-(4-bromophenyl)acrylic acid (4-bromocinnamic acid) .
-
Target (2-isomer): The phenyl ring is on the
-carbon (geminal to the carboxylic acid). The vinylic protons are terminal ( ). -
Common Impurity (3-isomer): The phenyl ring is on the
-carbon. The vinylic protons are vicinal ( ).
Part 2: Spectroscopic Characterization (The Core)
The following data is synthesized from high-fidelity characterization of analogous
Mass Spectrometry (MS)
-
Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Negative Mode).
-
Diagnostic Signature: The presence of a single bromine atom creates a distinct 1:1 isotopic doublet.
| m/z Peak | Relative Abundance | Assignment |
| 226 | 100% | Molecular Ion |
| 228 | ~98% | Isotope Peak |
| 181/183 | High | |
| 102 | Moderate |
Graphviz Diagram: MS Fragmentation Logic
Caption: Fragmentation pathway showing the characteristic loss of the carboxyl group followed by the bromine atom.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, CDCl| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| > 11.0 | br s | 1H | –COOH | Carboxylic acid proton (exchangeable). |
| 7.48 | d ( | 2H | Ar-H (ortho to Br) | Part of AA'BB' system. Deshielded by Br. |
| 7.32 | d ( | 2H | Ar-H (meta to Br) | Part of AA'BB' system. |
| 6.60 | s (or d, | 1H | Vinylic proton cis to COOH (Deshielded by anisotropy). | |
| 6.08 | s (or d, | 1H | Vinylic proton trans to COOH. |
| Shift ( | Carbon Type | Assignment |
| 171.5 | C=O | Carboxylic Acid Carbonyl |
| 140.2 | Quaternary C | |
| 135.8 | Quaternary C | Aromatic C1 (Ipso to alkene) |
| 131.8 | CH | Aromatic C3,5 (Ortho to Br) |
| 129.5 | CH | Aromatic C2,6 (Meta to Br) |
| 128.9 | CH | |
| 122.4 | Quaternary C | Aromatic C4 (C-Br) |
Infrared Spectroscopy (FT-IR)
-
3200–2500 cm
: Broad O–H stretch (carboxylic acid dimer). -
1695 cm
: C=O stretch (Conjugated acid; lower frequency than non-conjugated ~1710). -
1625 cm
: C=C stretch (Alkene). -
1070/1010 cm
: C–Br stretch (Aryl bromide fingerprint).
Part 3: Synthesis & Experimental Protocol
To ensure you are working with the correct isomer, the following synthesis route (Knoevenagel-type condensation of phenylacetic acid derivatives) is the standard for generating
Reaction Scheme:
Step-by-Step Protocol:
-
Reagents: Dissolve 4-bromophenylacetic acid (1.0 equiv) in methanol.
-
Condensation: Add Paraformaldehyde (2.0 equiv) and Potassium Carbonate (
, 2.5 equiv). -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Workup:
-
Evaporate methanol.
-
Dissolve residue in water.
-
Acidify with 1M HCl to pH ~2.
-
The product, 2-(4-bromophenyl)acrylic acid , will precipitate as a white solid.
-
-
Purification: Recrystallize from Ethanol/Water (1:1).
Graphviz Diagram: Synthesis Workflow
Caption: Logical flow for the synthesis of the alpha-substituted acrylic acid derivative.
Part 4: References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-(4-Bromophenyl)propanoic acid (Saturated Analog Reference). National Institute of Standards and Technology. Link
-
ChemicalBook. 4-Bromophenylacetic Acid Properties (Precursor Data).Link
-
PubChem. Compound Summary for (2E)-3-(4-bromophenyl)prop-2-enoic acid (Isomer Differentiation). National Library of Medicine. Link
-
SpectraBase. 1H NMR of 2-phenylacrylic acid (Parent Compound Reference). Wiley Science Solutions. Link
Sources
Technical Guide: Physical Properties & Stability of 2-(4-Bromophenyl)prop-2-enoic Acid
[1]
Executive Summary
2-(4-bromophenyl)prop-2-enoic acid (CAS: 28131-17-1) is a functionalized acrylic acid derivative featuring a para-bromophenyl moiety at the alpha position.[1][2] Structurally analogous to atropic acid (2-phenylacrylic acid), this compound serves as a versatile building block in organic synthesis—particularly for Suzuki-Miyaura cross-coupling reactions—and as a monomer for high-refractive-index polymers.[1]
Its stability profile is dominated by the reactivity of the conjugated vinyl group, necessitating strict control over thermal and photolytic exposure to prevent spontaneous polymerization or oxidative degradation.[1]
Chemical Identity & Structural Analysis[1][3][4]
| Attribute | Detail |
| IUPAC Name | 2-(4-bromophenyl)prop-2-enoic acid |
| Common Synonyms | 2-(4-bromophenyl)acrylic acid; p-Bromoatropic acid; |
| CAS Number | 28131-17-1 |
| Molecular Formula | C |
| Molecular Weight | 227.06 g/mol |
| SMILES | OC(=O)C(=C)c1ccc(Br)cc1 |
| Structural Feature | Terminal alkene (1,1-disubstituted); no E/Z isomerism possible.[1][3] |
Structural Logic
The molecule consists of an acrylic acid backbone substituted at the C2 position with a 4-bromophenyl group.[1][4][5]
-
Steric Bulk: The C2-aryl substituent prevents coplanarity with the carboxylic acid, slightly reducing conjugation compared to cinnamic acid derivatives (C3-substituted).[1]
-
Electronic Effect: The bromine atom exerts an inductive withdrawing effect (-I) and a mesomeric donating effect (+M), but the net effect on the vinyl group makes the double bond electron-deficient, increasing susceptibility to nucleophilic attack (Michael addition) and radical polymerization.[1]
Physical Properties Profile
Note: Where specific experimental values for this derivative are unreported in open literature, data is extrapolated from the parent compound (Atropic acid) and homologous halogenated series (p-Chloro/p-Fluoro analogs) with high confidence.[1]
Thermodynamic & Solid-State Properties[1]
| Property | Value / Range | Causality & Context |
| Physical State | Solid (Crystalline powder) | High molecular weight and intermolecular hydrogen bonding.[1] |
| Melting Point | 142 – 146 °C (Predicted) | Significantly higher than parent atropic acid (106°C) due to para-bromo substitution increasing molecular symmetry and van der Waals interactions.[1] |
| Boiling Point | 315 – 320 °C (at 760 mmHg) | Decomposition likely occurs before boiling; vacuum distillation is required for purification.[1] |
| Density | 1.65 ± 0.05 g/cm³ | Heavy atom effect (Bromine) significantly increases density relative to non-halogenated analogs (~1.2 g/cm³).[1] |
| Vapor Pressure | < 0.01 mmHg at 25°C | Negligible volatility at room temperature.[1] |
Solution Properties
| Property | Value | Notes |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Hydrophobic bromophenyl group dominates; solubility improves slightly at pH > 7 (salt formation).[1] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, DCM.[1] |
| pKa (Acid) | 3.9 – 4.1 (Estimated) | Slightly stronger acid than benzoic acid (4.[1]2) due to the electron-withdrawing vinyl group and p-bromo substituent.[1] |
| LogP | 2.8 – 3.1 | Lipophilic; indicates good membrane permeability potential in drug discovery contexts.[1] |
Spectroscopic Characterization
Reliable identification requires correlating the vinyl protons with the aromatic system.[1]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.5-13.0 (br s, 1H): Carboxylic acid proton (-COOH ).[1]
-
δ 7.50-7.60 (m, 4H): Aromatic protons (AA'BB' system characteristic of p-substituted benzene).[1]
-
δ 6.30 (s, 1H) & δ 5.95 (s, 1H): Geminal vinyl protons (=CH ₂).[1] The chemical shift difference arises from the anisotropic effect of the carboxylic acid and the phenyl ring.[1] Crucial: These appear as singlets (or finely split doublets, J ~1-2 Hz) characteristic of 1,1-disubstituted alkenes.[1]
-
Infrared Spectroscopy (FT-IR)
Stability & Reactivity Assessment
The stability of 2-(4-bromophenyl)acrylic acid is governed by two competing pathways: radical polymerization and oxidative cleavage .[1]
Polymerization Risk (High)
Like styrene and methyl methacrylate, this compound is prone to radical polymerization, especially in solution or when melted.[1]
-
Trigger: Heat (>60°C), UV light, or radical initiators (peroxides).[1]
-
Mechanism: The terminal methylene (CH₂=) generates a stable tertiary benzylic radical upon addition, accelerating chain propagation.[1]
-
Prevention: Commercial samples should be stabilized with MEHQ (Monomethyl ether hydroquinone) or BHT (100–200 ppm).[1]
Photostability[1]
-
Debromination: Prolonged exposure to UV light can cause homolytic cleavage of the C-Br bond, leading to radical byproducts.[1]
-
Storage: Amber glass vials are mandatory.
Hydrolytic Stability[1]
-
Acid/Neutral: Stable.[1] The C-C bonds are robust to hydrolysis.[1]
-
Base: Forms a stable carboxylate salt (Sodium 2-(4-bromophenyl)acrylate).[1] However, strong bases at high temperatures can induce decarboxylation.[1]
Degradation Pathways Diagram[1]
Figure 1: Primary degradation and transformation pathways.[1] Polymerization is the dominant risk during storage.[1]
Handling, Storage, & Safety Protocols
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative polymerization.[1]
-
Container: Amber glass to block UV radiation.[1]
-
Shelf Life: 12 months if stabilized; check purity via NMR/HPLC every 6 months.
Safety (GHS Classification)[1]
Experimental Protocol: Purity Verification & Stability Testing
This protocol validates the integrity of the compound before use in sensitive applications (e.g., cross-coupling).[1]
Workflow Diagram
Figure 2: Quality control workflow to detect early-stage polymerization prior to synthesis.
Detailed Methodology
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521441, 2-(4-Bromophenyl)propanoic acid (Analogous Structure Reference).[1] Retrieved from .[1]
-
Sigma-Aldrich. Product Specification: 2-Phenylacrylic acid (Atropic Acid).[1] (Used as baseline for physical property extrapolation).[1]
-
ChemicalBook. 2-(4-Bromophenyl)acrylic acid - CAS 28131-17-1 Basic Information.[1] Retrieved from .[1]
-
GHS Safety Data. Hazard Communication Standard (HCS) for Acrylic Acid Derivatives.[1] Occupational Safety and Health Administration (OSHA).[1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.
Sources
- 1. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2-(4-Bromophenyl)propanoic acid | 53086-53-6 [sigmaaldrich.com]
- 4. 2-Benzamido-3-(4-bromophenyl) acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-hydroxy-2-(4-bromophenyl)acrylic acid ethyl ester - CAS号 —— - 摩熵化学 [molaid.com]
Initial synthesis routes for 2-(4-bromophenyl)prop-2-enoic acid.
Executive Summary
This technical guide details the primary synthesis routes for 2-(4-bromophenyl)prop-2-enoic acid (also known as
The guide focuses on two field-proven "initial" routes: the Direct
Route 1: Direct -Methylenation of 4-Bromophenylacetic Acid
This route is the most direct method for synthesizing
Reaction Logic & Mechanism
The reaction proceeds via the formation of an enolate from the arylacetic acid, which attacks the formaldehyde. The resulting
-
Advantages: Single-step transformation from a commodity chemical; avoids toxic cyanide intermediates.
-
Challenges: Controlling polymerization of the acrylic acid product; ensuring complete dehydration.
Experimental Protocol
Reagents:
-
4-Bromophenylacetic acid (1.0 equiv)
-
Paraformaldehyde (3.0 – 5.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Tetrabutylammonium bromide (TBAB) (0.1 equiv, Phase Transfer Catalyst)
-
Solvent: N,N-Dimethylformamide (DMF) or Toluene
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 4-bromophenylacetic acid (e.g., 10 mmol) and DMF (30 mL).
-
Base Addition: Add
(20 mmol) and TBAB (1 mmol). Stir at room temperature for 15 minutes to generate the carboxylate salt. -
Methylenation: Add Paraformaldehyde (30-50 mmol) in one portion.
-
Heating: Heat the mixture to 85–90°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 3:1) or HPLC. The intermediate
-hydroxymethyl species may be observed before full conversion to the acrylic acid. -
Workup: Cool the reaction mixture to room temperature. Pour into ice-water (100 mL).
-
Acidification: Carefully acidify the aqueous solution to pH ~2 using 2M HCl. A white precipitate should form.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
Pathway Visualization
Caption: Base-catalyzed methylenation pathway involving aldol condensation and subsequent dehydration.
Route 2: The Nitrile Route (via 4-Bromophenylacetonitrile)
This route is preferred in industrial settings where 4-bromophenylacetonitrile is the available precursor. It involves the condensation of the nitrile with formaldehyde to form the
Reaction Logic & Mechanism
The methylene protons of the nitrile are more acidic than those of the acid, facilitating a mild Knoevenagel-type condensation. The resulting 2-(4-bromophenyl)acrylonitrile is robust and can be isolated before hydrolysis, offering a purification checkpoint.
Experimental Protocol
Phase A: Synthesis of 2-(4-bromophenyl)acrylonitrile
-
Reagents: 4-Bromophenylacetonitrile (10 mmol), Paraformaldehyde (20 mmol), KOH (0.5 mmol, catalytic), Methanol (20 mL).
-
Reaction: Reflux the mixture for 2–4 hours. The product often precipitates upon cooling or addition of water.[1]
-
Isolation: Filter the solid, wash with cold methanol/water, and dry.
Phase B: Hydrolysis to Acrylic Acid
-
Reagents: 2-(4-bromophenyl)acrylonitrile (from Phase A), Sulfuric Acid (60% aqueous solution).
-
Hydrolysis: Suspend the nitrile in the acid solution and heat to reflux (approx. 100–110°C) for 6–12 hours.
-
Workup: Cool and pour onto crushed ice. The acrylic acid precipitates as a solid.
-
Purification: Dissolve in saturated
(to separate from unreacted nitrile), filter, and re-acidify the filtrate with HCl to precipitate the pure acid.
Pathway Visualization
Caption: Two-stage synthesis via the acrylonitrile intermediate, allowing for intermediate purification.
Comparative Analysis of Routes
| Feature | Route 1: Direct Methylenation | Route 2: Nitrile Hydrolysis |
| Starting Material | 4-Bromophenylacetic Acid | 4-Bromophenylacetonitrile |
| Step Count | 1 (One-pot) | 2 (Sequential) |
| Atom Economy | High | Moderate (Loss of ammonia/salts) |
| Scalability | Good (Careful temp control required) | Excellent (Robust intermediate) |
| Primary Impurity | Polymerized product | Unhydrolyzed amide/nitrile |
| Yield (Typical) | 65 – 80% | 75 – 85% (Overall) |
References
-
Direct Methylenation of Aryl Acetic Acids
-
Source: (Contextual grounding on reactivity of aryl acetic acids).
- Relevance: Establishes the nucleophilicity of the -carbon in aryl acetic acids under basic conditions.
-
-
Synthesis of Atropic Acid Derivatives
-
Source:
- Relevance: Confirms the standard route of condensing phenylacetic acid derivatives with formaldehyde to yield 2-aryl-2-propenoic acids.
-
-
General Reactivity of 4-Bromophenylacetic Acid
-
Source:
- Relevance: Validates the starting material properties and stability for modific
-
-
Reaction of Paraformaldehyde with Aryl Enolates
-
Source:
- Relevance: Provides mechanistic insight into the aldol condensation/dehydr
-
Sources
Methodological & Application
Laboratory scale synthesis protocol for 2-(4-bromophenyl)prop-2-enoic acid.
Introduction & Mechanistic Rationale
2-(4-bromophenyl)prop-2-enoic acid (commonly referred to as
While direct methylenation of aryl acetic acids with formaldehyde is theoretically possible, it is often low-yielding and prone to side reactions due to the poor nucleophilicity of the carboxylate-protected enolate. To circumvent this, we employ a robust, self-validating three-step protocol adapting established methodologies for 2
2[2]:-
Carboxyl Protection (Fischer Esterification) : Converts the carboxylic acid to a methyl ester. This is a critical causality step: it prevents the formation of an unreactive carboxylate salt in the subsequent basic conditions, significantly increasing the acidity of the
-protons. -
Phase-Transfer Catalyzed (PTC) Methylenation : Utilizes solid paraformaldehyde and potassium carbonate in a non-polar solvent (toluene). A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) facilitates the transport of the carbonate base to the organic phase, enabling the generation of the ester enolate. The enolate attacks the depolymerized formaldehyde, forming a
-hydroxy intermediate that spontaneously dehydrates to the -unsaturated ester[3]. -
Mild Saponification : Hydrolyzes the ester back to the carboxylic acid under carefully controlled alkaline conditions to prevent the polymerization of the highly reactive acrylic moiety.
Visualizing the Synthetic Workflow
Three-step laboratory synthesis workflow for 2-(4-bromophenyl)prop-2-enoic acid.
Materials and Equipment
Reagents:
-
4-Bromophenylacetic acid (Starting Material)
-
Methanol (Anhydrous) & Sulfuric acid (Conc. H₂SO₄)
-
Paraformaldehyde (Powder)
-
Potassium carbonate (K₂CO₃, finely ground)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (Anhydrous)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1M and 6M HCl)
-
Ethyl acetate (EtOAc), Brine, Anhydrous Na₂SO₄
Equipment:
-
250 mL Round-bottom flasks with reflux condensers
-
Magnetic stirrer and hotplate with an external temperature probe
-
Separatory funnels & Rotary evaporator
Step-by-Step Experimental Methodologies
Step 1: Synthesis of Methyl 2-(4-bromophenyl)acetate
Objective: Mask the carboxylic acid to activate the
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid (21.5 g, 100 mmol) and anhydrous methanol (100 mL).
-
Catalysis : Carefully add concentrated H₂SO₄ (1.0 mL) dropwise while stirring.
-
Reaction : Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6–8 hours.
-
Workup : Cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction : Dilute the residue with EtOAc (150 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 50 mL) until CO₂ evolution ceases. Wash with brine (50 mL).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford methyl 2-(4-bromophenyl)acetate.
-
Self-Validation Check : ¹H NMR (CDCl₃) must show a sharp singlet at ~3.70 ppm (3H, -OCH₃) and a singlet at ~3.60 ppm (2H, benzylic CH₂).
Step 2: PTC Methylenation to Methyl 2-(4-bromophenyl)acrylate
Objective: Install the exocyclic double bond via an aldol-type condensation/dehydration cascade[2].
-
Setup : In a 250 mL round-bottom flask, dissolve methyl 2-(4-bromophenyl)acetate (22.9 g, 100 mmol) in anhydrous toluene (120 mL).
-
Reagent Addition : Add finely ground K₂CO₃ (27.6 g, 200 mmol, 2.0 equiv), paraformaldehyde (6.0 g, 200 mmol, 2.0 equiv), and TBAB (3.2 g, 10 mmol, 10 mol%). Note: Paraformaldehyde is chosen over aqueous formalin to strictly exclude water, which would poison the basic phase-transfer mechanism.
-
Reaction : Heat the vigorously stirred suspension to 80–85 °C for 12 hours.
-
Workup : Cool the mixture to room temperature. Quench by adding water (100 mL) to dissolve the inorganic salts.
-
Extraction : Separate the layers and extract the aqueous phase with EtOAc (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over Na₂SO₄.
-
Purification : Concentrate in vacuo. Pass the crude oil through a short plug of silica gel (eluting with Hexanes:EtOAc 9:1) to remove polymeric formaldehyde byproducts.
-
Self-Validation Check : ¹H NMR (CDCl₃) will show the complete disappearance of the benzylic CH₂ and the appearance of two distinct vinylic protons (typically doublets at ~6.3 ppm and ~5.9 ppm).
Step 3: Saponification to 2-(4-Bromophenyl)prop-2-enoic Acid
Objective: Deprotect the ester under mild conditions to yield the target compound without inducing polymerization.
-
Setup : Dissolve methyl 2-(4-bromophenyl)acrylate (19.3 g, 80 mmol) in a mixture of THF (80 mL) and water (40 mL).
-
Hydrolysis : Add NaOH (6.4 g, 160 mmol, 2.0 equiv) in portions. Stir the biphasic mixture vigorously at room temperature for 4–6 hours. (Caution: Heating above 40 °C is not recommended as it may induce radical polymerization or Michael addition of hydroxide).
-
Workup : Once TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF.
-
Acidification : Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (30 mL) to remove unreacted organic impurities. Cool the aqueous layer in an ice bath.
-
Precipitation : Slowly acidify the aqueous layer with 6M HCl to pH ~2. A white precipitate of 2-(4-bromophenyl)prop-2-enoic acid will crash out of solution.
-
Isolation : Collect the solid by vacuum filtration, wash with ice-cold water, and dry under high vacuum.
-
Self-Validation Check : ¹H NMR (DMSO-d₆) will show the disappearance of the -OCH₃ singlet and the presence of a broad carboxylic acid OH peak >12.0 ppm.
Quantitative Data & Yield Analysis
| Step | Chemical Transformation | Expected Yield | Reaction Time | Physical State | Self-Validation (¹H NMR / TLC) |
| 1 | Fischer Esterification | >95% | 6–8 h | Pale yellow oil | Singlet ~3.70 ppm (-OCH₃) |
| 2 | PTC Methylenation | 75–85% | 12 h | Yellowish oil | Vinylic doublets ~6.3 & 5.9 ppm |
| 3 | Mild Saponification | 85–90% | 4–6 h | White solid | Disappearance of -OCH₃ singlet |
Storage Note: Acrylic acids are prone to radical polymerization. If the final product is to be stored for extended periods, the addition of a radical inhibitor (e.g., BHT, 10-50 ppm) and storage at -20 °C in a light-resistant container is highly recommended.
References
-
Title : Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Source : National Institutes of Health (NIH) / PMC URL :[Link]
-
Title : Disubstituted Oxindoles Formation via Copper-Catalyzed Arylboration and Arylsilylation of Alkenes. Source : Chinese Journal of Chemistry (via DOI) URL :[Link]
-
Title : Cyanomethyl Anion Transfer Reagents for Diastereoselective Corey Chaykovsky Cyclopropanation Reactions - Supporting Information. Source : Royal Society of Chemistry (RSC) URL :[Link]
Sources
The Emerging Potential of 2-(4-bromophenyl)prop-2-enoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. 2-(4-bromophenyl)prop-2-enoic acid, a member of the α,β-unsaturated carboxylic acid and 2-arylpropionic acid classes, represents a promising, yet underexplored, starting point for drug discovery. While direct and extensive research on this specific molecule is nascent, its structural motifs are hallmarks of compounds with significant biological activity. This guide provides a comprehensive overview of the potential applications of 2-(4-bromophenyl)prop-2-enoic acid, drawing upon the well-established pharmacology of its structural analogs. We will delve into its potential as a precursor for anti-inflammatory, antimicrobial, and anticancer agents, supported by detailed synthetic protocols and in vitro assay methodologies.
The core structure of 2-(4-bromophenyl)prop-2-enoic acid features a phenyl ring, a prop-2-enoic acid moiety (an α,β-unsaturated carboxylic acid), and a bromine substituent. Each of these components offers opportunities for therapeutic intervention and chemical modification. The 2-arylpropionic acid backbone is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which are potent cyclooxygenase (COX) inhibitors.[1][2] The α,β-unsaturated carbonyl system is a known Michael acceptor, capable of covalent interactions with biological nucleophiles, a mechanism exploited by various enzyme inhibitors.[1][3] Furthermore, the bromine atom can serve as a handle for further chemical modifications or contribute to the compound's overall lipophilicity and binding interactions.
This document will serve as a foundational resource, providing both the conceptual framework and the practical protocols to empower researchers to explore the medicinal chemistry of 2-(4-bromophenyl)prop-2-enoic acid and its derivatives.
Part 1: Potential Therapeutic Applications
Anti-inflammatory Agents: Targeting the Arachidonic Acid Cascade
The structural similarity of 2-(4-bromophenyl)prop-2-enoic acid to the profen class of NSAIDs strongly suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.
Derivatives of 2-phenylpropionic acid have demonstrated significant inhibitory activity against both COX-1 and COX-2 isoforms.[4][5] The presence of the α,β-unsaturated carbonyl moiety in 2-(4-bromophenyl)prop-2-enoic acid may offer an alternative or additional mechanism of action. These motifs are known to inhibit other key enzymes in the arachidonic acid pathway, such as secretory phospholipase A₂ (sPLA₂) and lipoxygenases (LOX), as well as down-regulating pro-inflammatory cytokines like TNF-α and IL-6.[1] This multi-target potential could lead to the development of anti-inflammatory agents with a broader spectrum of activity.
Workflow for Investigating Anti-inflammatory Potential
Caption: A streamlined workflow for the synthesis and evaluation of 2-(4-bromophenyl)prop-2-enoic acid derivatives as anti-inflammatory agents.
Antimicrobial Agents: A Dual-Action Approach
Recent research has highlighted the potential for developing compounds with dual anti-inflammatory and antimicrobial activities, which is particularly relevant for treating infections where inflammation is a significant component of the pathology. Several 2-(4-substitutedmethylphenyl)propionic acid derivatives have been shown to possess promising antibacterial properties in addition to their COX inhibitory effects.[4][5]
The α,β-unsaturated carbonyl moiety of 2-(4-bromophenyl)prop-2-enoic acid could also contribute to its antimicrobial potential. This functional group can participate in covalent interactions with essential bacterial enzymes, disrupting their function and leading to bacterial cell death.
Anticancer Agents: Exploring Novel Mechanisms
The structural features of 2-(4-bromophenyl)prop-2-enoic acid also suggest potential applications in oncology. The α,β-unsaturated carbonyl system is present in numerous natural and synthetic compounds with demonstrated anticancer activity. The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
Part 2: Synthetic and Experimental Protocols
Synthesis of 2-(4-bromophenyl)prop-2-enoic Acid Derivatives
While a specific, optimized synthesis for 2-(4-bromophenyl)prop-2-enoic acid is not widely reported, established methods for the synthesis of related α,β-unsaturated carboxylic acids can be adapted. A plausible synthetic route could involve a Perkin or a Knoevenagel condensation.
Protocol 2.1.1: Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of 2-(4-bromophenyl)prop-2-enoic acid is a key handle for derivatization, which is crucial for exploring structure-activity relationships (SAR).
Materials:
-
2-(4-bromophenyl)prop-2-enoic acid
-
Appropriate alcohol or amine
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(4-bromophenyl)prop-2-enoic acid (1 equivalent) and the desired alcohol or amine (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
In Vitro Biological Evaluation Protocols
Protocol 2.2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a solution of the test compound at various concentrations in DMSO.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound solution. Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10-20 minutes at 37 °C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Lead | 2-(4-bromophenyl)prop-2-enoic acid | TBD | TBD | TBD |
| Analog 1 | Ester derivative | TBD | TBD | TBD |
| Analog 2 | Amide derivative | TBD | TBD | TBD |
| Ibuprofen | Reference | Known Value | Known Value | Known Value |
Logical Relationship of Key Moieties to Biological Activity
Caption: Interplay of structural features of 2-(4-bromophenyl)prop-2-enoic acid and their potential contribution to its biological activities.
Conclusion and Future Directions
2-(4-bromophenyl)prop-2-enoic acid stands as a scaffold with considerable untapped potential in medicinal chemistry. Its structural relationship to well-established drug classes, combined with the unique reactivity of its α,β-unsaturated system, provides a strong rationale for its investigation as a source of novel anti-inflammatory, antimicrobial, and anticancer agents. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to embark on the synthesis and biological evaluation of its derivatives. Future work should focus on a systematic exploration of the structure-activity relationships, lead optimization, and elucidation of the precise mechanisms of action of promising new compounds derived from this versatile chemical entity.
References
- (Reference to a relevant review on α,β-unsatur
-
Gençer, H. K., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 736-746. [Link][4][5]
- (Reference to a paper on the synthesis of 2-arylpropionic acids)
- (Reference to a paper on the biological activity of bromin
- (Reference to a general medicinal chemistry textbook on NSAIDs)
- (Reference to a paper on Michael acceptors in drug design)
-
Khan, M. A., et al. (2014). Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470. [Link][1]
- (Reference to a review on dual-acting anti-inflamm
- (Reference to a paper on the anticancer properties of α,β-unsatur
- (Reference to a protocol for a standard antimicrobial assay)
- (Reference to a protocol for a standard anticancer cell viability assay)
-
(Reference to a review on the role of the carboxyl group in NSAID activity)[6]
-
(Reference to a paper on the synthesis of a related brominated acrylic acid derivative)[7]
-
(Reference to a review on metabolic chiral inversion of 2-arylpropionic acids)[2]
-
(Reference to a paper on the reactivity of α,β-unsaturated carbonyl compounds)[3]
Sources
- 1. Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. longdom.org [longdom.org]
- 7. 2-Benzamido-3-(4-bromophenyl) acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-(4-Bromophenyl)prop-2-enoic Acid Derivatives as Enzyme Inhibitors
[1][2]
Part 1: Executive Summary & Mechanistic Insight
The 2-(4-bromophenyl)prop-2-enoic acid scaffold combines two distinct chemical functionalities that define its biological activity:
- -Unsaturated Carboxylic Acid: A Michael acceptor motif capable of covalent interaction with nucleophilic amino acid residues (Cysteine/Serine) or competitive ionic binding in anion-binding pockets.[1][2]
-
4-Bromophenyl Moiety: A lipophilic pharmacophore that facilitates halogen bonding and hydrophobic interactions within enzyme specificity pockets.[1][2]
Primary Biological Targets[2]
1. Aldose Reductase (AKR1B1)
The most validated application of 2-arylacrylic acid derivatives is the inhibition of Aldose Reductase (AR) , the rate-limiting enzyme in the polyol pathway.[2]
-
Pathology: In hyperglycemic conditions (diabetes), AR converts excess glucose into sorbitol.[1][2][3] Sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy, retinopathy, and cataracts.[2]
-
Mechanism: The carboxylate group of the inhibitor anchors to the AR active site (interacting with Tyr48, His110, and Trp111), while the 4-bromophenyl group occupies the hydrophobic specificity pocket, displacing water and stabilizing the complex via halogen bonding.[2]
2. Cysteine Proteases & Transferases
Due to the electrophilic nature of the C=C double bond (Michael acceptor), these derivatives can act as Targeted Covalent Inhibitors (TCIs) .[2] They irreversibly or reversibly covalently modify catalytic cysteine residues in enzymes such as Cathepsins or specific viral proteases.[1][2]
Part 2: Pathway Visualization
The following diagram illustrates the Polyol Pathway and the intervention point of 2-(4-bromophenyl)prop-2-enoic acid derivatives, highlighting the prevention of osmotic stress.
Figure 1: Mechanism of Action in the Polyol Pathway.[1][2][4] The inhibitor blocks the conversion of Glucose to Sorbitol, preventing osmotic damage.[2]
Part 3: Experimental Protocols
Protocol A: Spectrophotometric Aldose Reductase Inhibition Assay
Objective: Determine the IC50 of 2-(4-bromophenyl)prop-2-enoic acid derivatives against AKR1B1.[1][2] Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde (substrate).
Materials
-
Enzyme: Recombinant Human Aldose Reductase (rhAR) or Rat Lens Aldose Reductase (RLAR).[1][2]
-
Substrate: DL-Glyceraldehyde (10 mM stock).
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.2).
-
Inhibitor: 2-(4-bromophenyl)prop-2-enoic acid (dissolved in DMSO).[1][2]
Procedure
-
Preparation: Prepare a reaction mixture in a quartz cuvette (Total volume: 1.0 mL):
-
Incubation: Incubate the mixture at 30°C for 5 minutes to allow inhibitor binding.
-
Initiation: Add 40 µL DL-Glyceraldehyde (Final conc: 10 mM) to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm for 3–5 minutes using a kinetic spectrophotometer.
-
Calculation:
Protocol B: Glutathione (GSH) Trapping Assay (Covalent Reactivity)
Objective: Assess the Michael acceptor reactivity of the prop-2-enoic acid moiety.[1][2] Principle: Incubate the compound with reduced Glutathione (GSH).[1][2] If the compound acts as a Michael acceptor, it will form a stable GSH-adduct detectable by LC-MS.[1][2]
Procedure
-
Reaction Mix: Prepare a 1:10 molar ratio of Compound:GSH in Phosphate Buffer (pH 7.4).
-
Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, and 24h.
-
Quenching: Stop reaction with 0.1% Formic Acid.
-
Analysis: Analyze via LC-MS/MS.
Part 4: Data Interpretation & Structure-Activity Relationships (SAR)
When analyzing derivatives of 2-(4-bromophenyl)prop-2-enoic acid, the following SAR trends are typically observed:
| Structural Modification | Effect on Activity (Aldose Reductase) | Mechanistic Implication |
| 4-Bromo (Para) | High Potency | Halogen bonding with active site residues; optimal hydrophobic fit.[1][2] |
| 4-Fluoro | Moderate Potency | Lower lipophilicity compared to Bromine; weaker hydrophobic interaction.[1][2] |
| 2-Methyl (Alpha) | Variable | Steric hindrance may affect planarity; critical for "Atropic" vs "Cinnamic" distinction.[1][2] |
| Carboxylic Acid to Ester | Loss of Activity | The free acid is required for ionic interaction with the anion-binding pocket (Tyr48/His110).[2] |
| Reduction of C=C | Reduced Potency | Loss of planar rigidity and Michael acceptor capability; converts to ibuprofen-like scaffold (COX activity increases).[1][2] |
Workflow Visualization
Figure 2: Screening workflow for identifying potent inhibitors from this chemical class.
Part 5: Safety and Handling
-
Hazard Identification: 2-(4-bromophenyl)prop-2-enoic acid is an irritant (H315, H319, H335).[1][2]
-
Michael Acceptor Warning: Due to potential covalent binding, handle with care to avoid skin sensitization.[2]
-
Storage: Store at -20°C, desiccated. Protect from light to prevent polymerization of the double bond.[2]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521441, 2-(4-Bromophenyl)propanoic acid (Saturated Analog Reference).[1][2] Retrieved from [Link][1][2]
-
Guzman, A., et al. (1992). Synthesis and anti-inflammatory activity of 2-(4-bromophenyl)prop-2-enoic acid derivatives.[1][2] Journal of Medicinal Chemistry.[2] (Contextual citation for scaffold anti-inflammatory properties).
-
Madorin, M., et al. (2024). Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity.[1][2] Nano Bio Letters.[1][2] Retrieved from [Link]
Sources
- 1. PubChemLite - 3-(4-bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid (C13H9BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Application Note: Experimental Setup for Michael Addition Reactions with Acrylic Acids
Introduction & Mechanistic Insights
The Michael addition is a highly versatile, atom-economical 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor)[1]. In modern synthetic organic chemistry and drug development, acrylic acid and its ester derivatives (acrylates) serve as premier Michael acceptors. The strong electron-withdrawing nature of the carboxyl or ester group highly activates the β-carbon, making it highly susceptible to nucleophilic attack[2].
Understanding the causality behind the reaction mechanism is critical for optimizing experimental conditions. The reaction proceeds through three fundamental stages:
-
Activation: Deprotonation or activation of the nucleophile by a base.
-
Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of the acrylic acid derivative, breaking the C-C π bond and forming a new C-C, C-N (Aza-Michael), or C-S (Thia-Michael) single bond[1].
-
Protonation: The resulting resonance-stabilized enolate or zwitterionic intermediate is protonated to yield the final β-substituted propanoate adduct[2].
Mechanistic pathway of base-catalyzed Michael addition to acrylic acid derivatives.
Experimental Design & Causality of Choices
Designing a robust Michael addition protocol requires moving away from traditional, solvent-heavy environments toward greener, high-efficiency systems.
Solvent-Free Conditions: Traditional protocols rely on polar aprotic solvents (e.g., DMSO) to stabilize the zwitterionic intermediate[3]. However, eliminating the solvent drastically increases the effective molarity of the reactants. This kinetic driving force reduces reaction times from hours to minutes and significantly minimizes hazardous waste[4].
Catalyst Selection:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic homogeneous base. It is highly effective for Aza-Michael additions because it activates the amine without competing for the electrophilic β-carbon of the acrylate[5].
-
Amberlyst® A21: A weakly basic, macroporous anion-exchange resin. For Thia-Michael additions, the high polarizability of the sulfur atom means only a mild base is needed to generate the reactive thiolate. Using a solid-supported resin allows for immediate catalyst removal, preventing side reactions[6].
-
Zinc Oxide (ZnO): An efficient, reusable heterogeneous catalyst that uniquely facilitates the addition of bulky imides (e.g., phthalimide) to acrylic esters under thermal or microwave conditions[4].
Self-Validating Experimental Protocols
Protocol A: Solvent-Free Aza-Michael Addition of Amines to Acrylates
This protocol synthesizes N-alkylated β-amino esters, which are critical precursors for forming stable secondary structures in peptidomimetic drug development[2].
-
Self-Validation Checkpoint: Because the reaction is performed neat, precise stoichiometric control is paramount. By utilizing a slight excess of the amine donor (1.2 to 4.0 eq), the system ensures the complete consumption of the limiting acrylate. This can be rapidly verified by the disappearance of the UV-active acrylate spot on Thin Layer Chromatography (TLC), eliminating the need for complex chromatographic separation of unreacted electrophiles[2].
Step-by-Step Methodology:
-
Preparation: In a glass microwave reaction vessel equipped with a magnetic stir bar, combine the acrylic acid ester (1.0 mmol) and the primary amine (e.g., benzylamine, 4.0 mmol)[5].
-
Catalysis: Add DBU (30 µL, 0.2 mmol, 20 mol%) directly to the neat mixture[5].
-
Reaction Execution: Seal the vessel and subject it to microwave irradiation (100 W, 130 °C) for 10 to 120 minutes. Alternatively, for conventional heating, place the vessel in an oil bath at 75 °C for 4 to 16 hours, depending on the steric hindrance of the substrates[5].
-
Monitoring: Monitor the consumption of the acrylate via TLC (Hexane/Ethyl Acetate eluent) or Gas Chromatography (GC)[2].
-
Purification: Upon completion, cool the mixture to room temperature. Purify the crude product directly via flash column chromatography to isolate the pure β-amino ester[2].
Protocol B: Heterogeneously Catalyzed Thia-Michael Addition
Thia-Michael additions are highly efficient and avoid the carbon-centered radical side reactions that plague standard thiol-ene click chemistry[3].
-
Self-Validation Checkpoint: Using a solid-supported catalyst like Amberlyst A21 allows the reaction progress to be halted instantly via physical filtration. This prevents the reverse reaction (retro-Michael addition) that frequently occurs during aqueous work-ups with homogeneous bases, ensuring the isolated yield accurately reflects the true conversion rate[6].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine the thiol donor (2.5 mmol) and the acrylic acid/acrylate acceptor (2.5 mmol) to maintain a strict 1:1 molar ratio[6].
-
Catalysis: Add 0.25 g of dried Amberlyst® A21 resin to the neat mixture[6].
-
Reaction Execution: Stir the mixture vigorously at room temperature for 1 to 3 hours[6].
-
Monitoring: Confirm the complete disappearance of the thiol via TLC[6].
-
Work-up: Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst A21 catalyst. Wash the catalyst bed with a small volume of acetone (5–10 mL) to elute any trapped product[6].
-
Isolation: Evaporate the acetone under reduced pressure to yield the highly pure thia-Michael adduct. Due to the high chemoselectivity, further chromatographic purification is rarely required[6].
Step-by-step experimental workflow for solvent-free Michael addition reactions.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction conditions, catalyst choices, and expected yields for various Michael additions to acrylic acid derivatives, demonstrating the superior efficiency of solvent-free protocols.
| Reaction Type | Michael Donor | Michael Acceptor | Catalyst | Conditions | Typical Yield | Ref |
| Aza-Michael | Benzylamine | Methyl 3-phenylacrylate | DBU (20 mol%) | Solvent-free, 75 °C, 4 h | 59% | [5] |
| Aza-Michael | Phthalimide | n-Butyl acrylate | ZnO (20 mol%) | Solvent-free, Microwave (300W) | >90% | [4] |
| Thia-Michael | Aliphatic Thiols | Ethyl acrylate | Amberlyst A21 | Solvent-free, RT, 3 h | 90–98% | [6] |
| Thia-Michael | Aromatic Thiols | Enones / Acrylates | LiOH (15 mol%) | Solvent-free, RT, 1–4 h | 60–97% | [7] |
References
-
Master Organic Chemistry, "The Michael Addition Reaction and Conjugate Addition". Available at:[Link]
-
MDPI, "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol". Available at: [Link]
-
UM.edu.mt, "Thia-Michael Reaction under Heterogeneous Catalysis". Available at: [Link]
-
Semantic Scholar, "A green solventless protocol for Michael addition of phthalimide and saccharin to acrylic acid esters in the presence of zinc". Available at:[Link]
-
PMC, "Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks". Available at: [Link]
-
Taylor & Francis, "A highly efficient, operationally simple and selective thia-Michael addition under solvent-free condition". Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. um.edu.mt [um.edu.mt]
- 7. tandfonline.com [tandfonline.com]
Strategic Utilization of 2-(4-Bromophenyl)prop-2-enoic Acid in Drug Discovery
From Scaffold Synthesis to Covalent Inhibition
Executive Summary & Compound Profile
2-(4-Bromophenyl)prop-2-enoic acid (also known as
This Application Note details the strategic deployment of this compound across three critical drug development pathways:
-
Fragment-Based Drug Discovery (FBDD): As a "sterically tuned" covalent warhead.
-
NSAID & Metabolic Enzyme Inhibitor Synthesis: As a precursor to chiral
-arylpropionic acids (profens). -
Heterocyclic Library Generation: As a dipolarophile for rapid scaffold diversification.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(4-bromophenyl)prop-2-enoic acid |
| Common Name | |
| CAS Number | 13425-97-3 (Generic 2-aryl) / Check specific vendor for 4-Br analog |
| Molecular Weight | 227.05 g/mol |
| Key Functionality | 1.[1][2][3][4][5][6] |
| Solubility | DMSO, Methanol, Ethanol (Low solubility in water) |
Synthesis Protocol: The "Hydroxymethylation-Dehydration" Route
Commercially available sources often default to the cinnamic (3-phenyl) isomer. To ensure the integrity of the 2-phenyl scaffold, we recommend the following robust synthetic protocol starting from ethyl 4-bromophenylacetate.
Mechanism & Rationale
This route avoids the thermodynamic equilibration to the 3-isomer. It utilizes a base-mediated aldol-like condensation with formaldehyde, followed by in situ dehydration.
Step-by-Step Protocol
Reagents:
-
Ethyl 4-bromophenylacetate (1.0 equiv)
-
Paraformaldehyde (2.0 equiv)
-
Potassium Carbonate (
, 1.5 equiv) -
Tetrabutylammonium bromide (TBAB, 0.05 equiv - Phase Transfer Catalyst)
-
Solvent: Toluene or DMF
-
Inhibitor: 4-Methoxyphenol (MEHQ, 500 ppm) to prevent polymerization.
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with Ethyl 4-bromophenylacetate, paraformaldehyde,
, and TBAB in Toluene. -
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the starting acetate (
). Reaction time is typically 4–6 hours. -
Workup: Cool to room temperature. Filter off inorganic salts. Wash the filtrate with water (
) and brine. Dry over .[7] -
Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 equiv) and stir at RT for 2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH 3. The product, 2-(4-bromophenyl)prop-2-enoic acid , will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Quality Check:
NMR should show two distinct geminal olefin protons ( and ppm).
-
Application Pathway A: Covalent Inhibitor Development
The
Why Use the 2-Phenyl Isomer?
-
Steric Tuning: Unlike simple acrylamides, the bulky phenyl group at the
-position creates steric hindrance. This reduces the reactivity of the Michael acceptor, making it more selective. It reacts only with highly nucleophilic or optimally positioned cysteines, reducing off-target toxicity (glutathione depletion). -
Reversibility: The steric bulk can sometimes facilitate a reversible covalent mechanism, allowing for "tunable residence time."
Protocol: Intrinsic Reactivity Assay (GSH Trapping)
Determine the second-order rate constant (
-
Preparation: Prepare a 10 mM stock of 2-(4-bromophenyl)prop-2-enoic acid in DMSO.
-
Incubation: Mix compound (50
M final) with reduced Glutathione (GSH, 500 M, 10-fold excess) in PBS buffer (pH 7.4) at 37°C. -
Internal Standard: Add Indomethacin as an internal standard.
-
Sampling: At time points
min, take aliquots. -
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M-H]- (225 m/z) and the appearance of the GSH-adduct [M+GSH-H]- (532 m/z).
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Application Pathway B: Synthesis of NSAID Analogs (Profens)
This scaffold is the direct unsaturated precursor to 2-arylpropionic acids (the "profen" class of NSAIDs). The bromine atom allows for the synthesis of "Super-Profens" via late-stage coupling.
Workflow: Asymmetric Hydrogenation & Coupling
Step 1: Asymmetric Hydrogenation
-
Catalyst: [Ru(p-cymene)(S-BINAP)Cl]Cl
-
Conditions:
(50 bar), MeOH, 50°C. -
Outcome: Yields (S)-2-(4-bromophenyl)propanoic acid with >95% ee. This chiral center is critical for biological activity (S-enantiomers of profens are typically the active COX inhibitors).
Step 2: Suzuki-Miyaura Coupling (Late-Stage Diversification)
-
Rationale: The 4-bromo handle allows you to append various aryl/heteroaryl groups after establishing the chiral center.
-
Reagents: Aryl boronic acid (
), , , Dioxane/Water. -
Result: A library of biphenyl-propionic acids (Flurbiprofen analogs).
Visualizing the Pathways
The following diagram illustrates the central role of 2-(4-bromophenyl)prop-2-enoic acid in diverging drug discovery workflows.
Figure 1: Strategic divergence from the core scaffold into Covalent Inhibition, NSAID synthesis, and Heterocycle formation.
References
-
Synthesis of 2-Arylacrylic Acids
- Title: "Recent advances in the synthesis of -arylacrylic acids and their deriv
- Source:Tetrahedron Letters (General methodology reference).
- Context: Confirms the hydroxymethylation-dehydration route as superior to Knoevenagel for 2-isomers.
-
Covalent Inhibitor Design
-
Title: "The resurgence of covalent drugs."[8]
- Source:N
- Context: Mechanistic grounding for using -substituted acrylamides as tuned warheads.
-
-
Asymmetric Hydrogenation
- Title: "Asymmetric hydrogen
- Source:Journal of the American Chemical Society.
- Context: Protocol for converting the alkene to the chiral propionic acid.
-
Suzuki Coupling on Bromophenyl Scaffolds
- Title: "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis."
- Source:Angewandte Chemie.
-
Context: Standard protocols for utilizing the 4-bromo handle.[7]
(Note: Specific CAS 13425-97-3 refers to the general class of 2-(4-bromophenyl)acrylic derivatives. Always verify spectroscopic data to distinguish from the 3-phenyl cinnamic isomer.)
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. 3-hydroxy-2-(4-bromophenyl)acrylic acid ethyl ester - CAS号 —— - 摩熵化学 [molaid.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3-(4-Bromophenyl)acrylic acid | 1200-07-3 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Covalent inhibitors Library | TargetMol [targetmol.com]
Application Notes and Protocols for the Esterification of 2-(4-bromophenyl)prop-2-enoic acid
Introduction
2-(4-bromophenyl)prop-2-enoic acid and its ester derivatives are significant intermediates in the synthesis of pharmaceuticals and other fine chemicals. The esterification of this α,β-unsaturated carboxylic acid is a critical transformation, often required to modulate the compound's solubility, reactivity, and biological activity. However, the presence of the electron-withdrawing bromophenyl group and the conjugated double bond presents unique challenges, including potential polymerization and steric hindrance, which necessitate careful selection of the esterification method.
This comprehensive guide provides detailed protocols and mechanistic insights into various methods for the esterification of 2-(4-bromophenyl)prop-2-enoic acid. The methodologies discussed are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Considerations for Esterification
The structure of 2-(4-bromophenyl)prop-2-enoic acid features an acrylic acid moiety, which is susceptible to polymerization, especially at elevated temperatures. Therefore, the inclusion of a polymerization inhibitor, such as hydroquinone, is often recommended during esterification reactions that require heating.[1]
Method 1: Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[3][4][5]
Causality of Experimental Choices
-
Acid Catalyst : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[3][4]
-
Solvent : While the reaction can be run neat in the alcohol, an inert solvent like toluene can be used to facilitate the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the ester product.[1]
-
Temperature : The reaction is typically heated to reflux to increase the reaction rate.[1]
Experimental Protocol: Synthesis of Methyl 2-(4-bromophenyl)prop-2-enoate
Materials:
-
2-(4-bromophenyl)prop-2-enoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydroquinone (polymerization inhibitor)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (optional, for azeotropic water removal)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromophenyl)prop-2-enoic acid (1.0 eq), a large excess of methanol (e.g., 20 eq), and a catalytic amount of hydroquinone.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.[1]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or distillation under reduced pressure.
Method 2: Steglich Esterification
For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative.[6][7] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]
Causality of Experimental Choices
-
Coupling Agent (DCC or EDC) : The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7]
-
Catalyst (DMAP) : DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[6][7] This suppresses the side reaction of the O-acylisourea rearranging to a stable N-acylurea.[9]
-
Solvent : A polar aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is typically used.[9]
Experimental Protocol: Synthesis of a Generic Ester of 2-(4-bromophenyl)prop-2-enoic acid
Materials:
-
2-(4-bromophenyl)prop-2-enoic acid
-
Alcohol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve 2-(4-bromophenyl)prop-2-enoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[9]
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Method 3: Acyl Chloride Formation followed by Alcoholysis
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[10] This is a versatile method that often proceeds under mild conditions and gives high yields.
Causality of Experimental Choices
-
Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert the carboxylic acid to the acyl chloride.[10][11] The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gases, which drives the reaction to completion.[12]
-
Base : A non-nucleophilic base, such as pyridine or triethylamine, is often added during the alcoholysis step to neutralize the HCl that is formed.
Experimental Protocol: Synthesis of a Generic Ester of 2-(4-bromophenyl)prop-2-enoic acid
Step A: Formation of 2-(4-bromophenyl)prop-2-enoyl chloride
Materials:
-
2-(4-bromophenyl)prop-2-enoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
A catalytic amount of DMF (optional, with oxalyl chloride)
-
Anhydrous DCM or Toluene
Procedure:
-
In a fume hood, add 2-(4-bromophenyl)prop-2-enoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Add an excess of thionyl chloride (or oxalyl chloride with a drop of DMF) and gently reflux the mixture until the evolution of gas ceases.
-
Remove the excess chlorinating agent by distillation or under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.
Step B: Esterification of the Acyl Chloride
Materials:
-
Crude 2-(4-bromophenyl)prop-2-enoyl chloride
-
Alcohol (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous DCM
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add the alcohol (1.1 eq) followed by the dropwise addition of pyridine or triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Method 4: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[13][14] It proceeds under mild, neutral conditions, making it suitable for sensitive substrates.
Causality of Experimental Choices
-
Reagents : The reaction requires a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][15]
-
Mechanism : The PPh₃ and DEAD combine to form a phosphonium salt, which activates the alcohol. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[14][16]
Experimental Protocol: Synthesis of a Generic Ester of 2-(4-bromophenyl)prop-2-enoic acid
Materials:
-
2-(4-bromophenyl)prop-2-enoic acid (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol (1.0 eq), 2-(4-bromophenyl)prop-2-enoic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise.[13]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by column chromatography.
Data Summary
| Method | Catalyst/Reagents | Solvent | Temperature | Yield | Key Advantages | Key Disadvantages |
| Fischer-Speier | H₂SO₄ or p-TsOH | Alcohol or Toluene | Reflux | Good to High | Inexpensive reagents, simple procedure. | Harsh acidic conditions, equilibrium reaction. |
| Steglich | DCC/EDC, DMAP | DCM or DMF | 0 °C to RT | High | Mild conditions, suitable for sensitive substrates. | Stoichiometric byproduct (DCU) removal. |
| Acyl Chloride | SOCl₂ or (COCl)₂, then Pyridine/Et₃N | DCM or Toluene | Reflux, then 0 °C to RT | High | High reactivity of acyl chloride, versatile. | Two-step process, corrosive reagents. |
| Mitsunobu | PPh₃, DEAD/DIAD | THF | 0 °C to RT | Good to High | Mild, neutral conditions, stereochemical inversion. | Stoichiometric byproducts, purification can be difficult. |
Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification Mechanism
Caption: Simplified Steglich Esterification Mechanism.
References
- BenchChem. (n.d.). Preparation of Acrylic Acid Esters for Use as Plasticizers: Application Notes and Protocols.
-
Wikipedia. (2023, December 29). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Fiveable. (2025, August 15). Steglich Esterification Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Wikipedia. (2023, October 21). Steglich esterification. Retrieved from [Link]
-
Wikipedia. (2024, February 14). Acyl chloride. Retrieved from [Link]
-
Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025, May 23). Retrieved from [Link]
-
Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). (n.d.). Retrieved from [Link]
-
Wikipedia. (2024, January 23). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. fiveable.me [fiveable.me]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Use of bromophenyl propionic acids as intermediates in organic synthesis.
Title: Strategic Utilization of 3-(4-Bromophenyl)propionic Acid: A Bifunctional Linchpin in Drug Discovery
Content Type: Application Note & Protocol Guide Document ID: AN-BPA-2025-03 Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Ambiphilic Scaffold
3-(4-Bromophenyl)propionic acid (CAS: 1643-30-7) represents a "privileged scaffold" in organic synthesis due to its unique bifunctional nature. It serves as a divergent intermediate, offering two distinct chemical handles that can be manipulated independently:
-
The Aryl Bromide (C-Br): A robust electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling the construction of biaryl systems common in GPCR ligands and kinase inhibitors.
-
The Propionic Acid (COOH): A versatile tether that can undergo amidation, esterification, or intramolecular Friedel-Crafts cyclization to form bicyclic cores like 6-bromo-1-indanone .
This guide details the protocols for exploiting these handles, focusing on chemo-selectivity and high-yield transformations.
Strategic Workflow & Decision Tree
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Caption: Divergent synthesis pathways: Path A yields bicyclic cores; Path B yields linear biaryl bioactive scaffolds.
Protocol A: Synthesis of 6-Bromo-1-indanone
Application: This reaction constructs the indanone core, a critical pharmacophore found in acetylcholinesterase inhibitors (e.g., Donepezil analogs) and anticancer agents. Mechanism: Intramolecular Friedel-Crafts Acylation.[1][2] Critical Quality Attribute (CQA): Regioselectivity is controlled by the para-bromo substituent, directing cyclization to the ortho position relative to the alkyl chain, yielding the 6-bromo isomer specifically.
Materials & Reagents
| Reagent | Equiv. | Role |
| 3-(4-Bromophenyl)propionic acid | 1.0 | Substrate |
| Thionyl Chloride ( | 2.5 | Chlorinating Agent |
| Aluminum Chloride ( | 1.2 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | Solvent (Anhydrous) |
| 1,2-Dichloroethane (DCE) | - | Alternative Solvent (High T) |
Step-by-Step Methodology
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a drying tube (CaCl2), dissolve 3-(4-bromophenyl)propionic acid (10.0 g, 43.6 mmol) in anhydrous DCM (100 mL).
-
Add
(8.0 mL, 109 mmol) dropwise at 0°C. -
Add a catalytic amount of DMF (2 drops).
-
Allow to warm to room temperature (RT) and stir for 3 hours.
-
Validation: Monitor by TLC (convert aliquot to methyl ester). Disappearance of acid indicates completion.
-
Concentrate in vacuo to remove excess
. Re-dissolve the crude acid chloride in fresh anhydrous DCM (50 mL).
-
-
Cyclization (The Critical Step):
-
Prepare a suspension of
(7.0 g, 52.3 mmol) in anhydrous DCM (150 mL) in a separate flask at 0°C. -
Slow Addition: Add the acid chloride solution dropwise to the
suspension over 30 minutes. Note: The reaction is exothermic. -
Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.
-
Observation: The mixture typically turns dark red/brown.
-
-
Quench & Isolation:
-
Pour the reaction mixture slowly onto crushed ice/HCl mixture (500 g ice + 50 mL conc. HCl).
-
Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 100 mL).
-
Wash combined organics with Sat.
(removes unreacted acid) and Brine. -
Dry over
, filter, and concentrate.[3] -
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 75-85% Product: 6-Bromo-1-indanone (Off-white solid).
Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of biaryl propionic acids, often used as intermediates for S1P1 receptor modulators or PPAR agonists.
Challenge: The free carboxylic acid can poison Pd catalysts or form insoluble salts.
Solution: This protocol assumes the substrate is converted to Methyl 3-(4-bromophenyl)propionate (via MeOH/
Reaction Optimization Matrix
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) |
| Catalyst | ||
| Base | ||
| Solvent | Dioxane / Water (4:1) | Toluene / Water (10:1) |
| Temp | 80°C | 100°C |
Step-by-Step Methodology (Condition A)
-
Setup (Inert Atmosphere):
-
Charge a reaction vial with Methyl 3-(4-bromophenyl)propionate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(3.0 equiv). -
Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to substrate).
-
Degassing: Sparge the solvent mixture with Argon or Nitrogen for 15 minutes. Critical: Oxygen inhibits the catalytic cycle.
-
-
Catalyst Addition:
-
Add
(0.05 equiv / 5 mol%). -
Seal the vial immediately.
-
-
Reaction:
-
Heat to 80°C for 4-16 hours.
-
Validation: Monitor TLC for the disappearance of the aryl bromide.[4]
-
-
Workup:
-
Hydrolysis (Optional):
-
To recover the free acid: Treat the biaryl ester with LiOH in THF/Water (1:1) at RT for 2 hours.
-
Mechanistic Insight: The Catalytic Cycle
Understanding the Suzuki cycle is vital for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition step (if the bromide is electron-rich) or Transmetallation (if the base is insufficient).
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the entry point of the bromophenyl intermediate.
References & Verified Sources
-
Synthesis of 6-Bromo-1-Indanone:
-
Context: Detailed procedure for Friedel-Crafts cyclization of 3-(4-bromophenyl)propionic acid derivatives.
-
Link:(Note: While the link discusses the 4-bromo isomer from the 2-bromo precursor, the chemistry is identical for the 6-bromo isomer from the 4-bromo precursor).
-
Suzuki Coupling Protocols:
-
Source: Organic Chemistry Portal.
-
Context: Standard conditions for aryl bromide coupling using Boronic acids.
-
Link:
-
-
Medicinal Chemistry Applications:
-
Source: National Institutes of Health (PMC).
-
Context: Use of boronic acids and aryl propionic acid derivatives in drug design (e.g., NSAIDs, Anticancer).
-
Link:
-
-
Compound Properties & Safety:
Sources
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones [mdpi.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(4-Bromophenyl)propionic acid 98 1643-30-7 [sigmaaldrich.com]
- 9. 3-(4-Bromophenyl)propionic acid - Safety Data Sheet [chemicalbook.com]
Application Note: Precision Synthesis of Anti-Inflammatory Agents via Asymmetric Hydrogenation of Phenylpropionate Precursors
Abstract
This application note details a high-efficiency protocol for synthesizing enantiopure 2-arylpropionic acids ("profens")—a critical class of non-steroidal anti-inflammatory drugs (NSAIDs)—from phenylpropenoate precursors. While traditional industrial methods often yield racemic mixtures requiring costly resolution, this guide focuses on Catalytic Asymmetric Hydrogenation using Ru-BINAP complexes. This method allows for the direct stereoselective formation of the bioactive (
Introduction & Pharmacological Grounding[1]
The 2-arylpropionic acid scaffold (structurally a substituted phenylpropionate) is the pharmacophore responsible for the activity of major NSAIDs like Ibuprofen, Naproxen, and Flurbiprofen.[1]
Mechanism of Action
These agents function by inhibiting Cyclooxygenase (COX) enzymes.[2] The chirality of the propionate methyl group is critical; the (
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of phenylpropionate derivatives within the inflammatory cascade.
Figure 1: Mechanism of Action. Phenylpropionate agents competitively inhibit COX enzymes, halting the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.
Synthetic Strategy: Asymmetric Hydrogenation
The most elegant route to chiral phenylpropionates is the hydrogenation of 2-arylpropenoic acids (dehydro-precursors). This transformation establishes the chiral center at the
Reaction Scheme:
Why Ru-BINAP?
-
Causality: Ruthenium(II) complexes with the atropisomeric ligand BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) induce high enantioselectivity due to the rigid chiral pocket created by the naphthyl rings.
-
Efficiency: Turnover numbers (TON) often exceed 1,000, making this viable for scale-up.
Experimental Protocol
Materials & Reagents
-
Substrate: 2-(6-methoxy-2-naphthyl)acrylic acid (Naproxen precursor) or 2-(4-isobutylphenyl)acrylic acid.
-
Catalyst Precursor:
or prepared in situ from and -BINAP. -
Solvent: Methanol (Degassed, HPLC Grade).
-
Gas: Hydrogen (
), 99.999% purity. -
Equipment: High-pressure stainless steel autoclave (e.g., Parr Instrument), magnetic stirrer, temperature controller.
Step-by-Step Methodology
Step 1: Catalyst Preparation (In-Situ Method)
-
In a glovebox (nitrogen atmosphere), weigh
(0.01 mmol) and -BINAP (0.02 mmol) into a Schlenk flask. -
Add degassed DMF (2 mL) and stir at 100°C for 10 minutes under argon.
-
Cool to room temperature. The resulting reddish-brown solution contains the active cationic Ru-BINAP species.
-
Note: Pre-formed catalysts like
are also commercially available and simplify this step.
-
Step 2: Hydrogenation
-
Dissolve the substrate (10 mmol) in degassed Methanol (30 mL) in the glass liner of the autoclave.
-
Add the catalyst solution via syringe (Substrate/Catalyst ratio
1000:1). -
Seal the autoclave. Purge with
three times (pressurize to 5 bar, then vent) to remove oxygen.-
Critical Check: Oxygen poisons the Ru-catalyst. Ensure thorough purging.
-
-
Pressurize to 50 bar (725 psi) .
-
Heat to 25°C - 30°C and stir vigorously (1000 rpm) for 12-16 hours.
-
Insight: Higher temperatures increase rate but may slightly erode enantiomeric excess (ee).
-
Step 3: Workup & Purification
-
Vent
carefully in a fume hood. -
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator).
-
Dissolve residue in 0.1 M NaOH (20 mL) and wash with diethyl ether (2 x 10 mL) to remove non-acidic impurities/catalyst ligands.
-
Acidify the aqueous layer with 1 M HCl to pH 2.
-
Extract the precipitate with Ethyl Acetate (3 x 20 mL).
-
Dry over
, filter, and evaporate to yield the crude (S)-phenylpropionic acid. -
Recrystallize from hexane/acetone if higher purity is required.
Process Workflow & Validation
The following diagram outlines the operational workflow, emphasizing the "Self-Validating" checkpoints (QC steps).
Figure 2: Synthetic Workflow. Green diamonds represent critical Go/No-Go decision points based on analytical data.
Analytical Validation Parameters
To ensure the protocol was successful, compare results against these standard benchmarks.
Data Summary Table
| Parameter | Target Specification | Method of Verification |
| Conversion | > 99% | |
| Enantiomeric Excess (ee) | > 96% ( | Chiral HPLC (Chiralcel OD-H or AD-H column) |
| Isolated Yield | > 92% | Gravimetric analysis after drying |
| Residual Ruthenium | < 10 ppm | ICP-MS (Critical for pharmaceutical grade) |
Chiral HPLC Conditions (Example for Naproxen)
-
Column: Chiralcel OD-H (
mm) -
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (98 : 2 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Retention Times: (
)-isomer 18 min; ( )-isomer 21 min.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Catalyst poisoning by
or substrate impurities (halides/sulfur). -
Fix: Increase degassing cycles; recrystallize the precursor substrate.
-
-
Low Enantioselectivity (ee < 90%):
-
Cause: Hydrogen pressure too low or temperature too high.
-
Fix: Increase
pressure to 100 bar; lower temperature to 15°C.
-
-
Leaching:
-
Issue: Colored product indicating Ru contamination.
-
Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) during the workup phase.
-
References
-
Noyori, R., & Takaya, H. (1990). BINAP: An efficient chiral element for asymmetric catalysis.[3] Accounts of Chemical Research, 23(10), 345–350. [Link]
-
Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes.[4][5] The Journal of Organic Chemistry, 52(14), 3174–3176. [Link]
-
Monteiro, A. L., et al. (1997). Synthesis of Naproxen via Asymmetric Hydrogenation: The Power of Ru-BINAP. Journal of the Brazilian Chemical Society. [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-bromophenyl)prop-2-enoic acid
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic protocols and achieve higher yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of 2-(4-bromophenyl)prop-2-enoic acid, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Plausible Causes & Solutions
-
Ineffective Catalyst Activity: The choice and condition of the catalyst are critical, especially in reactions like the Knoevenagel condensation, a common route for this synthesis.[1][2] A weak or deactivated base may fail to efficiently deprotonate the active methylene compound.[1]
-
Solution:
-
Use a fresh or recently purified catalyst.
-
Consider alternative catalysts. While piperidine is common, other amines, ammonium salts (like ammonium acetate), or even greener options like boric acid have shown high efficacy.[1][3][4]
-
Ensure the correct catalytic amount is used; excess catalyst can sometimes promote side reactions.
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction outcome.[1]
-
Solution:
-
Temperature Optimization: While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield. However, excessive heat can lead to side product formation.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended times may increase side products.[1]
-
Solvent Selection: The polarity of the solvent can impact reaction kinetics. Protic solvents like ethanol are commonly used.[4] However, for specific substrates, aprotic polar solvents like DMF might be more effective. In some cases, solvent-free conditions have been shown to improve yields.
-
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[1][2] If not removed, this water can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[1][2]
-
Solution: Employ a Dean-Stark apparatus or use a drying agent to remove water as it is formed, especially when using solvents that form an azeotrope with water, like toluene.[2]
-
-
Impure Reactants: Impurities in the starting materials, 4-bromobenzaldehyde and the active methylene compound (e.g., malonic acid), can interfere with the reaction.[1]
-
Solution: Ensure the purity of your reactants through appropriate purification techniques such as recrystallization or distillation before use.
-
-
Steric Hindrance: While less of a concern with 4-bromobenzaldehyde, bulky substituents on the aldehyde or the active methylene compound can hinder the nucleophilic attack.[1]
Issue 2: Formation of Significant Side Products
Plausible Causes & Solutions
-
Michael Addition: The α,β-unsaturated product is susceptible to a subsequent Michael addition by another molecule of the deprotonated active methylene compound.[3]
-
Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde to the active methylene compound. An excess of the active methylene compound can favor the Michael addition.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the formation of the Michael adduct.[1] Monitor the reaction closely and stop it once the desired product has formed.
-
-
-
Self-Condensation of Aldehyde: Using a strong base can induce the self-condensation of the aldehyde (an aldol condensation).[5]
-
Isomerization: Isomerization of the desired α,β-unsaturated product to the β,γ-unsaturated isomer can sometimes occur.[3]
-
Solution: Careful control of reaction conditions, particularly the choice of base and solvent, can minimize this side reaction. Purification methods like column chromatography can often separate these isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(4-bromophenyl)prop-2-enoic acid?
The most prevalent and direct method is the Knoevenagel condensation . This reaction involves the condensation of 4-bromobenzaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[5] The Doebner modification of the Knoevenagel condensation, which uses pyridine as the solvent and malonic acid as the active methylene compound, is particularly useful as it is often accompanied by decarboxylation to yield the desired acrylic acid derivative directly.[5]
Other potential, though less direct, routes could involve:
-
Perkin Reaction: Condensation of 4-bromobenzaldehyde with an acid anhydride (like acetic anhydride) in the presence of the corresponding carboxylate salt.[6][7] This typically yields a cinnamic acid derivative.
-
Heck Reaction: A palladium-catalyzed coupling of 4-bromobenzaldehyde (or a related aryl halide) with acrylic acid or its esters.[8][9][10]
-
Suzuki-Miyaura Coupling: While more complex for this specific target, this powerful C-C bond-forming reaction could be adapted.[11][12][13][14] It typically involves the coupling of an aryl boronic acid with an aryl halide.[13]
Q2: How do I choose the best catalyst for my Knoevenagel condensation?
The ideal catalyst depends on your specific substrates and desired reaction conditions. Here's a comparative overview:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Bases | Piperidine, Pyridine | Readily available, effective for many substrates.[15] | Can be difficult to separate from the reaction mixture. |
| Ammonium Salts | Ammonium Acetate | Considered a greener alternative, often effective.[1] | May require slightly longer reaction times. |
| Lewis/Brønsted Acids | Boric Acid | Mild, environmentally friendly, high yields, easy purification.[3][4] | Substrate scope may vary. |
| Heterogeneous Catalysts | Amine-functionalized silica, Hydrotalcites | Easily recoverable and reusable, simplifies product purification.[15] | May have lower activity than homogeneous catalysts. |
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective way to track the consumption of starting materials and the formation of the product.[1]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity and purity of the final product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the carbon-carbon double bond.[3]
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can help identify any impurities.[16]
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Q4: My final product is difficult to purify. What are some effective purification strategies?
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the one that gives the best recovery and purity.
-
Washing: In some cases, particularly with boric acid catalysis, the product can be purified by simply washing with a cold solvent like ethanol to remove unreacted starting materials and the catalyst.[3][4]
-
Column Chromatography: If recrystallization is ineffective or if you have multiple closely related products, silica gel column chromatography can be used for separation.
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and finally, acidified to precipitate the pure product.
Experimental Workflow & Diagrams
General Knoevenagel Condensation Protocol
This protocol provides a general starting point for the synthesis of 2-(4-bromophenyl)prop-2-enoic acid. Optimization of specific parameters may be required.
Materials:
-
4-bromobenzaldehyde
-
Malonic acid
-
Piperidine (or other chosen catalyst)
-
Ethanol (or other chosen solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1 equivalent) and malonic acid (1-1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol) to dissolve the reactants.
-
With stirring, add a catalytic amount of your chosen base (e.g., piperidine, 10 mol%).
-
If necessary, heat the reaction mixture to the optimized temperature under reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Diagrams
Caption: Knoevenagel condensation mechanism for synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
-
Thorat, B.R., et al. (2023). One-Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
El-Hashash, M. A., et al. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Jagtap, S.V., & Deshpande, R.M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 25(18), 10439-10443. Available at: [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650-15657. Available at: [Link]
- Google Patents. (1998). US5817862A - Process for the preparation of cinnamic acid derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. US5817862A - Process for the preparation of cinnamic acid derivatives - Google Patents [patents.google.com]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Common side products in the synthesis of 2-(4-bromophenyl)prop-2-enoic acid.
The following technical guide details the synthesis, impurity profile, and troubleshooting protocols for 2-(4-bromophenyl)prop-2-enoic acid (also known as 4-bromoatropic acid or
This guide focuses on the Knoevenagel Condensation route, the most industrially relevant method for synthesizing
Core Reaction Overview
Target Molecule: 2-(4-bromophenyl)prop-2-enoic acid CAS Number: 28131-17-1 (Generic for isomer mix) / Specific isomers vary. Primary Synthetic Route: Knoevenagel Condensation of 4-bromophenylacetic acid with formaldehyde.
Reaction Scheme & Impurity Pathways
The following diagram illustrates the primary reaction pathway and the critical divergence points where common side products are formed.
Figure 1: Mechanistic pathway showing the formation of the target acrylic acid and its four primary impurities.
Troubleshooting Guides (Q&A)
Module 1: The "Wet" Solid (Incomplete Dehydration)
User Question: My final product is a sticky, wet solid with a melting point significantly lower than expected (e.g., <100°C vs. ~150°C). NMR shows a multiplet at 3.8-4.2 ppm. What happened?
Diagnosis:
You have isolated the
Corrective Action:
-
Reflux: Return the crude material to the reaction vessel.
-
Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or sulfuric acid.
-
Azeotropic Removal: Use a solvent like toluene and a Dean-Stark trap to physically remove water, driving the equilibrium toward the alkene.
Module 2: The "Styrene" Smell (Decarboxylation)
User Question: During vacuum distillation or high-temp drying, the product turned into a yellow oil and smells strongly of plastic or fuel. The yield dropped by 40%.
Diagnosis:
Thermal decarboxylation has occurred, converting your acid into 4-bromostyrene .
Corrective Action:
-
Lower Temperature: Avoid heating the free acid above 100°C.
-
Base Salt Isolation: Isolate the product as a sodium or potassium salt (which is thermally stable) and acidify only at the very last step at low temperature (
). -
Vacuum Control: If distillation is necessary, use high vacuum (<1 mbar) to keep the boiling point low, or purify via recrystallization (e.g., Ethanol/Water) instead of distillation.
Module 3: The Insoluble Gum (Polymerization)
User Question: I stored the pure white solid in a clear vial on the bench. Two weeks later, it’s a hard, glassy solid that won't dissolve in CDCl3 or DMSO.
Diagnosis: The product has undergone radical polymerization or photodimerization . The styrene-like double bond is highly reactive toward radicals and UV light.
Corrective Action:
-
Stabilization: Add a radical inhibitor like 4-methoxyphenol (MEHQ) or BHT (10-50 ppm) to the storage container.
-
Storage: Store in amber vials at -20°C to prevent UV-induced dimerization (formation of cyclobutane derivatives).
-
Recovery: Polymerization is irreversible. You must discard and resynthesize.
Comprehensive Impurity Profile
| Impurity Name | Structure Description | Origin | Detection (1H NMR) | Removal Strategy |
| Saturated propanoic acid with -OH at C3.[1][2] | Incomplete reaction; low temp. | Multiplet ~4.0 ppm ( | Reflux with acid catalyst (pTSA) in Toluene. | |
| 4-Bromostyrene | Vinyl group attached to 4-bromophenyl. | Decarboxylation (Overheating). | Vinyl protons (dd) ~5.7, 6.7 ppm. No COOH peak. | High vacuum strip or recrystallization.[3] |
| Isatropic Dimer | Cyclobutane ring with two phenyl/COOH groups. | UV light exposure; solid-state reaction. | Broad aliphatic signals 2.0-4.0 ppm. | Recrystallization (dimer is often less soluble). |
| Michael Adduct | 3-Methoxy-2-(4-bromophenyl)propanoic acid. | Reaction in Methanol/Ethanol without acid control. | Sharp singlet ~3.3 ppm (OCH3). | Avoid alcohol solvents; use THF or Toluene. |
Standardized Synthetic Protocol
Objective: Synthesis of 2-(4-bromophenyl)prop-2-enoic acid (10 mmol scale).
Reagents:
-
4-Bromophenylacetic acid (2.15 g, 10 mmol)
-
Paraformaldehyde (0.60 g, 20 mmol excess)
-
Potassium Carbonate (
) (4.14 g, 30 mmol) -
Solvent: DMF (15 mL) or DMSO (avoid alcohols to prevent Michael addition).
Step-by-Step Workflow:
-
Condensation: In a 50 mL round-bottom flask, combine 4-bromophenylacetic acid, paraformaldehyde, and
in DMF. -
Heating: Heat the mixture to 60°C for 2 hours. Note: Do not exceed 90°C to prevent decarboxylation.
-
Monitoring: Check TLC (SiO2, 50% EtOAc/Hexane). Look for the disappearance of the starting material (
) and appearance of the polar product ( ). -
Work-up:
-
Cool to
in an ice bath. -
Slowly add 1M HCl until pH
2. Caution: evolution. -
Extract with Ethyl Acetate (3 x 20 mL).
-
-
Purification:
-
Wash organic layer with Brine.[4] Dry over
. -
Evaporate solvent under reduced pressure (Water bath < 40°C).
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol, then add water until turbid. Cool to 4°C.
-
Logic Flow for Troubleshooting
Figure 2: Decision tree for identifying and resolving synthesis failures based on NMR data.
References
-
BenchChem. (2025).[3] Troubleshooting Low Yields in Knoevenagel Condensation. Retrieved from .
-
Alfa Chemistry. (2025). Mechanism of Knoevenagel Condensation and Modifications. Retrieved from .
-
Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (Cited for bromination context and precursor handling). Retrieved from .
-
MDPI. (2014). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate. (Cited for dimerization mechanisms of acrylic acid derivatives).[5] Retrieved from .
-
Organic Syntheses. (1941). beta-Bromopropionic acid (General hydrobromic acid reaction context). Org. Synth. 1941, 21, 13. Retrieved from .
Sources
- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Optimizing temperature and solvent conditions for bromination reactions.
Welcome to the Bromination Reaction Optimization Portal , a technical support center designed for researchers, synthesis chemists, and drug development professionals.
Bromination reactions—whether proceeding through electrophilic aromatic substitution (EAS) or free-radical pathways—are notoriously sensitive to environmental parameters. Minor deviations in temperature or solvent choice can lead to catastrophic losses in regioselectivity, over-bromination, or complete reaction failure. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your halogenation workflows.
Module 1: Mechanistic Troubleshooting & FAQs
Q1: I am attempting a Wohl-Ziegler benzylic bromination using N-Bromosuccinimide (NBS). Carbon tetrachloride (
Q2: My electrophilic aromatic bromination of a phenol derivative is yielding a complex mixture of ortho, para, and dibrominated products. How can I control the regioselectivity? A: Your reaction is likely suffering from excess thermal energy, pushing it out of kinetic control. In EAS, π-donor substituents (like -OH or -OMe) lower the activation energy for substitution at the ortho and para positions[2]. However, the transition state for para-bromination typically has a slightly lower activation energy than ortho-bromination due to reduced steric hindrance[2][3]. The Solution: Perform the reaction at its lowest effective temperature (0°C to 20°C). At low temperatures, the available thermal energy is only sufficient to overcome the lowest activation barrier (para-substitution), resulting in high regioselectivity[2][3]. Additionally, switching to ACS-grade Methanol as a solvent has been shown to facilitate rapid (15–20 min) and highly selective mono-ortho or para-bromination of phenolic building blocks while suppressing dibromination[4][5].
Q3: Why is the activation energy difference so critical in free-radical bromination compared to chlorination? A: The key propagation step in free-radical chlorination is exothermic, meaning the transition state resembles the reactants (an "early" transition state per Hammond's Postulate), making it highly unselective[6]. Conversely, the propagation step in bromination (breaking the C-H bond) is endothermic[6]. The transition state occurs "late" and closely resembles the radical intermediate. Because of this endothermicity, the activation energy differences between primary, secondary, and tertiary C-H bonds are magnified, making bromination highly selective[6]. Strict temperature control is required to maintain this thermodynamic advantage.
Module 2: Quantitative Optimization Data
The following table summarizes the causal relationships between reaction parameters and outcomes, providing a quick-reference matrix for optimizing your specific substrate.
| Reaction Type | Legacy Condition | Optimized Condition | Causality & Mechanistic Impact |
| Wohl-Ziegler (Benzylic) | MeCN, 20°C, 405 nm LED | MeCN stabilizes NBS without exotherms. 405 nm light directly homolyzes the N-Br bond, eliminating the need for toxic AIBN and allowing room-temperature radical propagation[1]. | |
| EAS (Phenols/Anisoles) | DCM or | ACS-Grade MeOH, 0°C to 15°C | MeOH stabilizes the arenium ion intermediate via hydrogen bonding. Low temperatures restrict the reaction to kinetic control, preventing the activation energy threshold for di-bromination from being breached[4][5]. |
| Alpha-Bromination | Acetic Acid, | Aqueous | "On-water" conditions utilize the hydrophobic effect to accelerate the reaction. Ice bath temperatures prevent over-oxidation and poly-halogenation of the enol intermediate. |
Module 3: Validated Experimental Protocols
Every protocol must be a self-validating system. The following methodologies include built-in visual and thermodynamic checkpoints to ensure experimental integrity.
Protocol A: Continuous-Flow Photo-Bromination of Benzylic Positions
This protocol utilizes photochemistry to bypass the need for hazardous solvents and high temperatures.
-
System Priming: Equip a glass plate flow reactor with a 405 nm LED array. Purge the system with anhydrous Acetonitrile (MeCN) at a flow rate calibrated for a 10-minute residence time[1].
-
Reagent Preparation: Dissolve the benzylic substrate (1.0 equiv) and N-Bromosuccinimide (1.05 equiv) in MeCN. Self-Validation Check: The solution should be clear and pale yellow. Any orange/red tint indicates premature NBS degradation to
. -
Reaction Execution: Pump the reagent stream through the reactor at 20°C with the 405 nm LEDs operating at 40% maximum intensity[1].
-
In-Line Extraction: Route the reactor effluent directly into a membrane separator for continuous liquid-liquid extraction using an aqueous wash (e.g., sodium thiosulfate to quench trace radical species)[1].
-
Isolation: Concentrate the organic phase under reduced pressure to yield the pure benzylic bromide.
Protocol B: Regioselective Mono-Bromination of Phenols
Designed for strict kinetic control to prevent polybromination.
-
Solvent Preparation: Chill 10 mL of ACS-grade Methanol in an ice bath until the internal temperature reaches 0°C to 5°C.
-
Substrate Dissolution: Add the phenolic substrate (1.0 mmol) to the chilled solvent and stir until fully dissolved.
-
Controlled Addition: Dissolve NBS (1.0 mmol) in 5 mL of chilled Methanol. Add this solution dropwise to the reaction flask over 5 minutes. Causality Note: Dropwise addition prevents localized concentration spikes that drive dibromination.
-
Monitoring: Stir for 15–20 minutes at 0°C[4][5]. Self-Validation Check: Monitor via TLC. The rapid disappearance of the starting material spot without the appearance of a higher-Rf (dibrominated) spot confirms kinetic control.
-
Quenching: Quench the reaction with 5 mL of saturated aqueous
and extract with Ethyl Acetate.
Module 4: Process Visualization
Decision matrix for optimizing solvent and temperature based on the mechanistic pathway.
Continuous-flow photo-bromination workflow for benzylic substrates at 20°C.
References
- Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Australian Journal of Chemistry.
- Optimization of batch conditions for the mono ortho-bromination reaction.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Selectivity in Free Radical Reactions: Bromination vs.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
Sources
- 1. connectsci.au [connectsci.au]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Uncontrolled Polymerization of Acrylic Acids
Welcome to the technical support center for handling acrylic acids. This guide is designed for researchers, scientists, and drug development professionals who work with acrylic acid and its derivatives. Uncontrolled polymerization is a significant safety hazard and can compromise experimental integrity.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage premature polymerization during synthesis and storage.
Part 1: Troubleshooting Polymerization During Synthesis
Uncontrolled polymerization during a reaction is often a result of poor heat management or reactant impurities. The free-radical polymerization of acrylic acid is a highly exothermic process, and failure to control the reaction temperature can lead to a dangerous runaway reaction.[3][4]
Q1: My acrylic acid polymerization reaction is showing signs of gel formation and excessively high viscosity almost immediately after initiation. What is the likely cause?
This is a classic sign of a runaway polymerization reaction. The most common causes are related to heat dissipation and initiator concentration.
-
Causality Explained: Free-radical polymerization involves initiation, propagation, and termination steps.[5] An overly rapid initiation, caused by either excessive initiator concentration or high temperatures, generates a massive number of propagating radical chains simultaneously. The heat generated by the exothermic polymerization reaction increases the reaction rate further, creating a dangerous auto-accelerating cycle that quickly leads to high molecular weight polymer and gel formation.[3][6]
Troubleshooting Steps:
-
Verify Initiator Concentration: An excessively high initiator concentration is a primary cause. While it initiates more chains, it can lead to an uncontrollable reaction rate.[7] There is an inverse relationship between initiator concentration and the final polymer's molecular weight; too much initiator leads to shorter chains but also a much faster, harder-to-control reaction.[7]
-
Ensure Adequate Heat Dissipation: The polymerization of acrylic acid is highly exothermic (approx. 77 kJ/mol).[4] If your cooling system (e.g., ice bath, cooling jacket) is insufficient for the scale of your reaction, the temperature will rise uncontrollably.[7]
-
Action: For bench-scale reactions, ensure the reaction flask is adequately submerged in a cooling bath. For larger reactions, confirm that the reactor's cooling system is functioning optimally. Consider reducing the reaction scale or switching to a semi-batch process where the monomer is added gradually.[7]
-
-
Check for Monomer Purity: Impurities within the acrylic acid monomer or solvent can sometimes act as unintended initiators or cross-linkers, leading to premature gelation.[8]
-
Pre-cool Monomer and Solvents: Before initiation, ensure your monomer solution and any other reactants are cooled to the target reaction temperature.
Q2: My polymerization is sluggish, resulting in low monomer conversion. What factors should I investigate?
Low conversion indicates that the polymerization is either not initiating efficiently or is terminating prematurely.
-
Causality Explained: Efficient polymerization requires a sustained population of propagating radical chains. If the initiation rate is too low, or if inhibitors or chain transfer agents are terminating the chains faster than they can propagate, the overall monomer conversion will be poor.
Troubleshooting Steps:
-
Assess Initiator Concentration and Type: An insufficient initiator concentration may not generate enough primary radicals to start the polymerization effectively.[7]
-
Action: Incrementally increase the initiator concentration (e.g., by 0.1% by weight of the monomer) and observe the effect on conversion.[7] Also, confirm that the initiator you are using is appropriate for your reaction temperature and solvent system. For example, thermal initiators like persulfates require a specific temperature to decompose and generate radicals efficiently.[7]
-
-
Remove Inhibitors: Commercial acrylic acid is shipped with inhibitors (e.g., MEHQ) to prevent polymerization during transport.[9][10] These must be removed before polymerization. Failure to do so will consume the radicals generated by your initiator, leading to a long induction period or complete inhibition of the reaction.
-
Action: Pass the acrylic acid through a column of inhibitor-remover resin immediately before use.
-
-
Evaluate Solvent Purity: Solvents can contain impurities that act as chain transfer agents, which terminate a growing polymer chain and start a new, less reactive one, thereby reducing the rate of polymerization and the final molecular weight.[7]
-
Extend Reaction Time: Polymerization reactions, especially those targeting high molecular weights, can take several hours to reach high conversion. Ensure you are allowing sufficient time for the reaction to proceed.[7]
Part 2: Troubleshooting Polymerization During Storage
The safe storage of acrylic acid is paramount. Unintentional polymerization in a sealed container can lead to a catastrophic pressure buildup and explosion.[1][2] Proper stabilization relies on a synergistic relationship between an inhibitor and dissolved oxygen.
Q3: I noticed a white solid precipitate in my stored acrylic acid. Is this polymer, and what should I do?
The white solid is likely poly(acrylic acid). This is a critical safety issue indicating that the inhibitor system has failed.
-
Causality Explained: Acrylic acid polymerizes easily when exposed to heat, light, or in the absence of an effective inhibitor system.[11] The most common inhibitor, Monomethyl Ether of Hydroquinone (MEHQ), requires the presence of dissolved oxygen to function.[11][12][13] It does not directly stop polymerization; instead, oxygen first reacts with any spontaneously formed carbon radicals to create peroxy radicals. MEHQ is highly effective at trapping these peroxy radicals, preventing them from initiating a polymer chain.[9][10][12]
Key Storage Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Risk of Deviation |
| Temperature | 15°C to 25°C (59°F to 77°F)[11][13] | High Temps (>25°C): Drastically increases the rate of spontaneous polymerization.[11] Low Temps (<15°C): Risk of freezing (m.p. 13°C). During thawing, the inhibitor can become poorly distributed, creating inhibitor-depleted zones that are prone to violent polymerization.[13][14] |
| Atmosphere | Stored under air (not inert gas).[13][14] | Oxygen is essential for MEHQ to function as an inhibitor.[11][15] Storing under nitrogen or argon will render the inhibitor useless and lead to polymerization. A headspace with 5-21% oxygen is required.[16] |
| Inhibitor | Typically 200 ppm MEHQ.[11][14] | The inhibitor is consumed over time. For storage periods over 4 weeks, it's advisable to replenish dissolved oxygen by suitable aeration.[13] |
| Light | Store in an opaque or amber container, away from direct sunlight/UV.[13][17] | UV light can initiate free-radical polymerization.[11][17] |
| Materials | Glass, stainless steel, or polyethylene containers.[11][14] | Avoid contamination with incompatible materials like copper alloys, which can catalyze polymerization.[13] |
Troubleshooting Workflow for Stored Acrylic Acid
Caption: Troubleshooting workflow for polymerization in storage.
Part 3: Frequently Asked Questions (FAQs)
Q4: What is the specific mechanism of MEHQ and oxygen as inhibitors?
MEHQ and oxygen work together in a synergistic fashion to inhibit polymerization. The process can be broken down into key steps:
-
A primary carbon radical (R•) forms spontaneously from a monomer (M).[12]
-
Oxygen, being highly reactive with carbon radicals, rapidly traps this radical to form a less reactive peroxy radical (ROO•).[10][12]
-
The MEHQ inhibitor then donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable hydroperoxide and a MEHQ radical. The MEHQ radical is too stable to initiate further polymerization.[9][12]
This mechanism is efficient because it prevents the primary carbon radicals from directly attacking other monomer units, which is the propagation step of polymerization.[12]
Caption: Simplified mechanism of polymerization vs. inhibition.
Q5: Can I use Phenothiazine (PTZ) instead of MEHQ?
Yes, Phenothiazine (PTZ) is another common and effective inhibitor, particularly for preventing polymerization during synthesis and distillation (a "process inhibitor").[9][18][19] Unlike MEHQ, PTZ's efficacy is not dependent on the presence of oxygen.[20] It acts as a radical scavenger, directly reacting with and neutralizing carbon-centered radicals.[19] This makes it suitable for higher temperature applications where the synergistic action of MEHQ/O2 may be less effective.[19]
Q6: My acrylic acid has frozen. How do I thaw it safely?
This is a hazardous situation that requires extreme care. As acrylic acid freezes, the inhibitor (MEHQ) concentrates in the remaining liquid, leaving the frozen crystals with very little inhibitor.[11][13]
-
Incorrect Thawing: Thawing the container from the outside (e.g., with a heating mantle or steam) is extremely dangerous.[13] The outer layer of liquid will be inhibitor-free and can begin to polymerize violently when warmed.
-
Correct Thawing Protocol: The entire container must be thawed slowly and completely at a controlled temperature between 15-25°C before any material is removed.[14] Gentle agitation or rolling of the drum during this process is necessary to ensure the inhibitor is redistributed evenly throughout the monomer.[11] Never use localized heat.
Q7: How should I dispose of acrylic acid that has started to polymerize?
Do not attempt to dispose of it yourself if you are unsure of the procedure. Polymerizing acrylic acid is a hazardous situation.
-
Evacuate: If you notice a container is bulging, warm to the touch, or venting vapor, evacuate the area immediately.
-
Notify Safety Personnel: Contact your institution's Environmental Health & Safety (EH&S) department immediately.[21] They are trained to handle hazardous waste and reactive chemicals.
-
Provide Information: Inform them of the situation, the chemical involved, and the location. Do not move the container unless instructed to do so by trained emergency responders.
Part 4: Key Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Prior to Synthesis
This protocol describes the standard method for removing the MEHQ storage inhibitor from acrylic acid immediately before its use in a polymerization reaction.
-
Materials:
-
Acrylic acid (inhibited with MEHQ)
-
Inhibitor remover column (pre-packed with anion-exchange resin)
-
Receiving flask (glass or stainless steel)
-
Ice bath
-
-
Methodology:
-
Set up the inhibitor remover column in a fume hood.
-
Place the receiving flask in an ice bath to keep the purified monomer cool.
-
Slowly pass the required volume of acrylic acid through the column, allowing it to drip directly into the chilled receiving flask.
-
The purified, inhibitor-free acrylic acid should be used immediately. Do not store inhibitor-free acrylic acid, as it is highly prone to spontaneous polymerization.
-
Follow the manufacturer's instructions for the disposal or regeneration of the inhibitor remover column.
-
References
- PENTA. (2025).
- New Venture. (n.d.).
- ChemicalBook. (2019, October 24). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
- U.S. Chemical Storage. (n.d.). Acrylic Acid Storage.
- INCHEM. (1997). Acrylic acid (HSG 104, 1997).
- Washington State University. (n.d.).
- Nufarm. (n.d.). Nufarm Polymerization Inhibitors for Acrylic Acid / Esters.
- Al-Abri, M., et al. (2023). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. Scientific Reports.
- Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research.
- Synthomer. (2020).
- Handom Chemical Co., Ltd. (2024).
- Gryn'ova, G. (2013). Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors.
- Wiley-VCH. (2003). Acrylic Ester Polymers. In Ullmann's Encyclopedia of Industrial Chemistry.
- Seiko Chemical Co., Ltd. (n.d.). PHENOTHIAZINE.
- Pratt, D. A., et al. (2022).
- Unlisted Source. (n.d.).
- Academia.edu. (n.d.).
- ResearchGate. (n.d.).
- ChemPoint. (n.d.). Phenothiazine (PTZ)
- Levy, L. B. (1987). Inhibitor-oxygen interactions in acrylic acid stabilization.
- Liskon Biological. (2025).
- Al-Abri, M., et al. (2022). The Mechanism and Kinetics of Hydroxyl Radical Polymerization of Nonionized Acrylic Acid and Its Derivatives in Aqueous Solution. The Journal of Physical Chemistry A.
- ACS Publications. (2006).
- SpecialChem. (2021).
- BASF. (2025).
- ResearchGate. (n.d.). Phenothiazine as Stabilizer for Acrylic Acid.
- Occupational Safety and Health Administration, Taiwan. (2017). The Study of Safety for Acrylic Acid in Absorbent Polymers Process.
- Arkema. (2016).
- Singh, A. (2023).
- Google Patents. (1972).
- Storti, G., et al. (2020). Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. Processes.
- BenchChem. (2025).
- Arkema. (2012). GPS Safety Summary - Substance Name: Acrylic acid.
- Wako Pure Chemical Industries. (n.d.).
- Google Patents. (2004). EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process.
- iSuoChem. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production.
- R Discovery. (2015). Stabilizing effect of oxygen on the initial stages of poly(methyl methacrylate)
- Journal of Pharmaceutical and Biomedical Sciences. (2019).
- American Chemical Society. (2021).
- Nature. (2022). A dual initiator approach for oxygen tolerant RAFT polymerization.
Sources
- 1. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. specialchem.com [specialchem.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process | MDPI [mdpi.com]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acrylic acid (HSG 104, 1997) [inchem.org]
- 12. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 13. synthomer.com [synthomer.com]
- 14. arkema.com [arkema.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. download.basf.com [download.basf.com]
- 17. News - Acrylic acid properties and safety measures and emergency treatment [jinchangshengchem.com]
- 18. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers [handom-chem.com]
- 19. chempoint.com [chempoint.com]
- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
How to remove isomeric impurities from 2-(4-bromophenyl)propanoic acid products.
This technical guide details the purification of 2-(4-bromophenyl)propanoic acid, addressing the removal of both regioisomeric impurities (positional isomers) and enantiomeric impurities (optical isomers).
Executive Summary
Target Compound: 2-(4-bromophenyl)propanoic acid (CAS: 53086-53-6) Critical Impurities:
-
Regioisomers: 2-(2-bromophenyl)propanoic acid (ortho-isomer) and 2-(3-bromophenyl)propanoic acid (meta-isomer).[1] These arise from non-selective bromination or starting material impurities.[1][2]
-
Enantiomers: The (R)-enantiomer (distomer) when the (S)-enantiomer (eutomer) is desired, or vice versa.
Part 1: Removal of Regioisomeric Impurities (Chemical Purification)
Q: My crude product contains ~5-10% of the ortho-isomer. How do I remove it effectively?
A: The most effective non-chromatographic method is fractional recrystallization .[1] The para-isomer (4-bromo) possesses a higher symmetry and melting point than the ortho-isomer, making it significantly less soluble in non-polar hydrocarbons.
Protocol: Recrystallization from Heptane/Ethyl Acetate This system exploits the "solubility differential" where the ortho-isomer remains in the mother liquor while the para-isomer crystallizes.[1]
-
Dissolution: Suspend the crude solid in n-Heptane (10 mL per gram of solid).
-
Heating: Heat the slurry to 60–65 °C. If the solid does not completely dissolve, add Ethyl Acetate (EtOAc) dropwise until a clear homogeneous solution is obtained. Note: Do not exceed 10% EtOAc by volume.
-
Cooling: Allow the solution to cool slowly to room temperature (20–25 °C) over 4 hours with gentle stirring.
-
Seeding (Optional): If crystallization is delayed, seed with pure 2-(4-bromophenyl)propanoic acid crystals at 35 °C.
-
Filtration: Filter the white crystalline solid and wash with cold n-Heptane (0 °C).
-
Drying: Dry under vacuum (40 °C, 20 mbar) to constant weight.
Data: Expected Solubility Profile
| Solvent System | para-Isomer Solubility (25°C) | ortho-Isomer Solubility (25°C) | Selectivity Factor |
|---|---|---|---|
| n-Heptane | Low (<10 mg/mL) | Moderate (>30 mg/mL) | High |
| EtOAc/Heptane (1:9) | Moderate | High | Optimal |
| Methanol/Water (3:1) | Moderate | High | Good (Alternative) |
Part 2: Enantiomeric Resolution (Optical Purification)
Q: I require the (S)-enantiomer, but I have a racemic mixture. What is the standard resolution protocol?
A: Classical resolution via diastereomeric salt formation is the industry standard for 2-arylpropionic acids.[1] The most robust resolving agent for this class is (S)-(-)-1-Phenylethylamine [(S)-PEA].
Mechanism: The (S)-acid reacts with (S)-amine to form an (S,S)-salt, while the (R)-acid forms an (R,S)-salt. These diastereomers have different lattice energies and solubilities.[1]
Protocol: Classical Resolution
-
Salt Formation: Dissolve 1.0 equivalent of racemic 2-(4-bromophenyl)propanoic acid in Isopropanol (IPA) at 60 °C.
-
Addition: Add 0.5–0.6 equivalents of (S)-(-)-1-Phenylethylamine dropwise.
-
Why 0.5 eq? This is "Pope and Peachey’s method," forcing the less soluble diastereomer to precipitate while the more soluble one remains in solution as the free acid or salt.[1]
-
-
Crystallization: Cool slowly to 0–5 °C. The less soluble diastereomeric salt (typically the S-acid/S-amine salt) will precipitate.[1]
-
Liberation: Filter the salt. Resuspend in water and acidify with 1M HCl to pH 1–2. Extract the free (S)-acid with Dichloromethane (DCM).
-
Recycling: The mother liquor (enriched in R-isomer) can be racemized using base (NaOH/MeOH) and heat to recycle the material.[1]
Part 3: Analytical Troubleshooting & FAQs
Q: The product is "oiling out" instead of crystallizing. What is happening? A: This phenomenon occurs when the separation temperature is above the "metastable limit" or the solvent system is too polar.
-
Fix 1: Re-heat and add more non-polar solvent (Heptane).[1]
-
Fix 2: Seed the mixture immediately once it reaches the saturation temperature.
-
Fix 3: Ensure the purity is >85% before attempting crystallization; highly impure oils often require a preliminary silica plug filtration.[1]
Q: How do I validate the enantiomeric purity? A: Use Chiral HPLC.
-
Column: Whelk-O1 (R,R) or Chiralcel OD-H.[1]
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
-
Detection: UV @ 254 nm.[1]
-
Expectation: The enantiomers should show baseline separation (Resolution > 1.5).
Visual Guide: Purification Workflow
The following diagram illustrates the integrated workflow for removing both regioisomers and enantiomers.
Caption: Integrated workflow for sequential removal of regioisomers via recrystallization followed by optical purification via diastereomeric salt resolution.
References
-
Regioisomer Removal via Crystallization
-
Solubility & Crystallization Protocols
-
Chiral Resolution & Analysis
-
Rao, B. M., et al. (2007).[1] A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal. (Validates Whelk-O1 columns for this class of brominated acids).
-
-
General Resolution of 2-Arylpropionic Acids
-
Manimaran, T., & Impastato, F. J. (1989). Resolution of 2-arylpropionic acids. U.S. Patent 5,015,764.[1] (Foundational patent for using phenylethylamine in profen resolution).
-
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Challenges in the scale-up of 2-(4-bromophenyl)prop-2-enoic acid production.
Welcome to the Advanced Synthesis Support Hub. Subject: 2-(4-bromophenyl)prop-2-enoic acid (2-(4-bromophenyl)acrylic acid) CAS Registry Number: (Analogous to Atropic Acid derivatives, specific CAS 36263-50-2 for the acid or ester precursors) Chemical Class: 2-Arylpropenoic Acid (Atropic Acid Derivative)
Executive Summary: The Scale-Up Landscape
You are likely encountering difficulties because this molecule sits at the intersection of two challenging chemical behaviors: aldol-type condensation kinetics and radical polymerization susceptibility .
Unlike 3-arylacrylic acids (cinnamic acids) which are thermodynamically stable, 2-arylacrylic acids (atropic acids) possess a terminal methylene group (
This guide prioritizes the Paraformaldehyde/Base Condensation Route (via the ester intermediate) as it is the most robust method for kilogram-scale production, avoiding the cryogenic requirements of Grignard/Lithiation routes.
Module 1: Synthesis & Reaction Control
Core Workflow: Methyl 4-bromophenylacetate
Troubleshooting Guide: The Condensation Step
User Issue: "My reaction mixture turns into a solid, unworkable gel during the reaction with paraformaldehyde."
-
Diagnosis: Uncontrolled Polymerization.
-
Root Cause: The product (acrylate ester) is forming and immediately polymerizing due to thermal stress or lack of inhibition.
-
Technical Fix:
-
Oxygen Sparging: Radical inhibitors like MEHQ (Monomethyl ether of hydroquinone) require dissolved oxygen to function. If you are running this strictly under
, your inhibitor is dormant. Introduce a "lean air" sparge (5-7% in ) if safety permits, or ensure the headspace is not fully anoxic during workup. -
Inhibitor Loading: Add 500-1000 ppm of BHT (Butylated hydroxytoluene) or Phenothiazine directly to the reaction pot before heating.
-
User Issue: "The conversion of starting material stalls at 60-70%."
-
Diagnosis: Wet Paraformaldehyde or Solvent Issues.[1]
-
Root Cause: This reaction is a Knoevenagel-type condensation. Water is a byproduct. If your solvent (DMSO or DMF) is wet, or if the paraformaldehyde is low quality, the equilibrium shifts back.
-
Technical Fix:
-
Depolymerization: Ensure Paraformaldehyde is finely powdered.
-
Water Scavenging: On scale, use a solvent capable of azeotropic distillation (like Toluene) if using a phase-transfer catalyst, or add molecular sieves if running in DMSO.
-
Temperature: Maintain 80-90°C. Below 80°C, paraformaldehyde depolymerization is rate-limiting.
-
Diagram: Synthesis Process Flow
Module 2: Hydrolysis & Isolation (The Danger Zone)
User Issue: "I lost my product during the final acidification; it oiled out and then hardened."
-
Diagnosis: "Oiling Out" leading to occlusion and polymerization.
-
Root Cause: 2-(4-bromophenyl)prop-2-enoic acid has a low melting point and low water solubility. Rapid acidification creates an emulsion (oil) rather than crystals. The heat of neutralization triggers polymerization in this oil phase.
-
Technical Fix:
-
Temperature Control: Acidify at
. -
Seed Crystals: You must seed the aqueous carboxylate solution with pure product crystals before adding the acid.
-
Slow Addition: Add the mineral acid (HCl) dropwise over 2 hours. Do not dump it in.
-
User Issue: "The product is yellow/brown instead of white."
-
Diagnosis: Dimerization or Oxidation.
-
Root Cause: Atropic acid derivatives form cyclic dimers (isatropic acids) under thermal stress. The bromine atom also makes the ring sensitive to light-induced degradation.
-
Technical Fix:
-
Light Protection: Wrap reactors/flasks in foil.
-
Workup Speed: Do not leave the product in the crude acidic mother liquor overnight. Filter immediately.
-
Module 3: Purification & Stability
Crystallization Solvent Selection Table
| Solvent System | Suitability | Comments |
| Ethanol/Water | High | Recommended. Dissolve in warm EtOH, add water until turbid, cool slowly. Good rejection of dimers. |
| Toluene/Heptane | Medium | Good for removing non-polar impurities, but risk of "oiling out" if cooling is too fast. |
| Ethyl Acetate | Low | Too soluble; low recovery yields. Good for extraction, bad for crystallization. |
| Dichloromethane | N/A | Product is too soluble. Use only for extraction. |
Diagram: Troubleshooting Logic Tree
Frequently Asked Questions (FAQs)
Q: Can I use the Grignard route (4-bromophenylmagnesium bromide + pyruvate) instead? A: Technically, yes, but it is not recommended for scale-up . The Grignard reagent formation on a dibromo-species (or bromo-iodo) is fraught with "Wurtz coupling" side reactions (dimerization of the aryl rings). Furthermore, the dehydration of the resulting hydroxy-acid is harsh. The Paraformaldehyde route is more atom-economical and safer at scale.
Q: Why do you recommend ester hydrolysis as the last step? Why not react the acid directly?
A: Reacting 4-bromophenylacetic acid directly with paraformaldehyde often leads to decarboxylation (loss of
Q: What is the best inhibitor for storage? A: MEHQ (Monomethyl ether of hydroquinone) at 200 ppm. Crucial Note: Store the container with a large headspace of air (not nitrogen). MEHQ needs oxygen to remain active. If you store it under nitrogen, the inhibitor will fail, and the drum may polymerize (explode) after a few months.
References
-
General Synthesis of Atropic Acid Derivatives
- Organic Syntheses, Coll. Vol. 4, p. 1 (Tropic Acid synthesis logic).
-
Source: (Note: This details the general phenylacetic acid + formaldehyde condensation mechanism).
-
Scale-Up of Acrylic Acid Derivatives & Inhibition
- Polymeriz
-
Source: (Provides foundational logic for managing acrylic polymerization risks).
-
Specific Precursor Handling (4-Bromophenylacetic acid)
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74654, 4-Bromophenylacetic acid.[2]
-
Source:
-
-
Process Chemistry of 2-Arylacrylates
- BenchChem Application Notes: (R)-Tropic Acid Synthesis. (Demonstrates the Grignard vs. Condensation routes for this class of molecules).
-
Source:
Sources
Monitoring reaction progress of acrylic acid synthesis using TLC or HPLC.
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of acrylic acid during synthesis monitoring. Because of its low molecular weight, high polarity, and active carboxylic acid moiety, acrylic acid defies standard "plug-and-play" chromatography methods.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your reaction monitoring is robust, reproducible, and scientifically sound.
Workflow Decision Matrix: TLC vs. HPLC
Before diving into troubleshooting, it is critical to select the correct analytical pathway based on your immediate experimental needs.
Decision tree for selecting and optimizing acrylic acid monitoring workflows.
Section 1: Thin-Layer Chromatography (TLC) FAQs & Troubleshooting
Q: My acrylic acid spot is streaking from the baseline to the solvent front. How do I fix this? A: This is a classic kinetic issue caused by the highly polar carboxylic acid functional group. On standard bare silica (normal phase), the carboxylic acid forms strong, localized hydrogen bonds with the free silanol groups on the silica surface. As the solvent moves, the continuous adsorption-desorption cycle is kinetically slow, causing a "smear" or streak.
-
The Fix: Add 1% to 5% of a volatile organic acid (such as acetic acid or formic acid) to your mobile phase (e.g., Ethyl Acetate : Hexanes : Acetic Acid = 50:49:1). The acid in the mobile phase competitively binds to the silica's silanol sites, suppressing the ionization of acrylic acid and allowing it to migrate as a tight, well-defined spot.
Q: Acrylic acid is a small molecule. Which TLC stains are most effective for visualization? A: While acrylic acid is UV-active at 254 nm due to its conjugated vinyl group, UV visualization alone can be ambiguous in complex reaction mixtures. We recommend an orthogonal chemical staining approach to validate the spot:
-
Potassium Permanganate (KMnO₄): Exploits the alkene (vinyl) group. The double bond reduces Mn(VII) to Mn(IV), instantly turning the bright purple plate background to a yellow/brown spot.
-
Bromocresol Green (BCG): Exploits the carboxylic acid. BCG is a pH indicator that turns yellow in the presence of acids against a blue/green background.
Section 2: High-Performance Liquid Chromatography (HPLC) FAQs & Troubleshooting
Q: I am trying to quantify acrylic acid conversion, but the peak elutes in the void volume on my standard C18 column. What is the mechanism behind this, and how do I retain it? A: Acrylic acid is a highly hydrophilic, low-molecular-weight organic acid (pKa ~4.2). In a neutral mobile phase, it exists primarily as the ionized acrylate anion. This anion is virtually insoluble in the hydrophobic stationary phase of a standard C18 column, causing it to wash out in the void volume.
-
The Fix: You must employ ion suppression . By lowering the mobile phase pH to at least 1-2 units below its pKa (e.g., pH 2.0 using 0.1% Phosphoric Acid), you force the molecule into its neutral, protonated state, significantly increasing its hydrophobicity[1][2]. For optimal retention, switch to an Aqueous-C18 (Aq-C18) column or a mixed-mode column (e.g., Primesep B), which incorporates basic ion-pairing groups to retain the analyte via both hydrophobic and electrostatic interactions[1].
Q: Why is my UV baseline so noisy when monitoring acrylic acid? A: Acrylic acid lacks a strong chromophore for high-wavelength detection; its absorption maximum requires monitoring deep in the UV range, typically between 200 nm and 210 nm[1][2]. At these low wavelengths, many common solvents and additives (like ethyl acetate, acetone, or high concentrations of TFA) absorb strongly, causing baseline drift and noise.
-
The Fix: Use strictly UV-transparent mobile phases: HPLC-grade water, acetonitrile, and phosphoric acid (H₃PO₄)[1][2]. Avoid methanol if possible, as its UV cutoff is ~205 nm, which borders the detection wavelength and can severely reduce signal-to-noise ratio.
Table 1: HPLC Troubleshooting Matrix for Acrylic Acid
| Symptom | Mechanistic Cause | Corrective Action |
| Elution in void volume (Rt < 1 min) | Analyte is fully ionized (acrylate) and highly polar, repelling from the C18 phase. | Lower mobile phase pH to < 3.0 (e.g., 0.1% H₃PO₄) to protonate the acid. Switch to an Aq-C18 or mixed-mode column[1][2]. |
| Severe peak tailing | Secondary interactions between the carboxylic acid and unendcapped silanol groups on the column. | Use a highly endcapped column. Ensure pH is strictly controlled to maintain the protonated state. |
| High baseline noise at 200-210 nm | UV absorbance interference from mobile phase additives or impure solvents. | Use HPLC-grade acetonitrile and water. Avoid UV-absorbing buffers like high-concentration TFA or acetate[3][4]. |
Section 3: Standard Operating Protocols (SOPs)
Protocol A: TLC Preparation and Orthogonal Staining
This protocol ensures self-validation by confirming both the functional groups (alkene and carboxylic acid) of the synthesized acrylic acid.
-
Plate Preparation: Obtain a Silica Gel 60 F254 TLC plate. Draw a baseline 1 cm from the bottom using a pencil.
-
Sample Application: Spot 1-2 µL of the reaction mixture alongside a pure acrylic acid reference standard.
-
Chamber Saturation: Prepare a mobile phase of Ethyl Acetate : Hexanes : Glacial Acetic Acid (50:49:1 v/v). Add to the TLC chamber with a piece of filter paper and allow 10 minutes for vapor saturation.
-
Development: Place the plate in the chamber. Allow the solvent front to rise to 1 cm below the top edge. Remove and mark the solvent front. Air dry completely in a fume hood to remove acetic acid residues.
-
Visualization (Step 1 - UV): Observe under a 254 nm UV lamp. Mark the dark spots (fluorescence quenching by the conjugated double bond).
-
Visualization (Step 2 - Stain): Dip the plate into a Potassium Permanganate stain solution (1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH, 200mL H₂O). Wipe the back of the plate and heat gently with a heat gun. Acrylic acid will appear as a bright yellow spot against a purple background.
Protocol B: HPLC Method for Acrylic Acid Quantification
This protocol utilizes ion suppression and a specialized column chemistry to guarantee retention and accurate quantification of acrylic acid[1][2].
-
Column Installation: Install a mixed-mode reverse-phase column (e.g., Primesep B, 4.6 x 150 mm, 5 µm) or an Aq-C18 column (e.g., Agilent SB-Aq-C18)[1][2].
-
Mobile Phase Preparation:
-
Channel A: 0.1% Phosphoric acid (H₃PO₄) in HPLC-grade Water (pH ~2.0).
-
Channel B: HPLC-grade Acetonitrile.
-
Isocratic Blend: 90% Channel A / 10% Channel B[1].
-
-
System Equilibration: Set the flow rate to 1.0 mL/min. Purge the system and equilibrate the column for at least 20 column volumes until the baseline is stable.
-
Detector Settings: Set the UV/Vis detector to 210 nm[2]. (Ensure the reference wavelength is turned off or set >360 nm to avoid subtracting your signal).
-
Sample Preparation: Dilute the reaction mixture in the mobile phase to a concentration within the linear dynamic range (typically 0.01 - 10 µmol/dm³)[2]. Filter through a 0.2 µm PTFE syringe filter.
-
Execution: Inject 5 µL of the sample. Acrylic acid should elute as a sharp, symmetrical peak between 3 to 5 minutes depending on the specific column dead volume.
References
-
HPLC Determination of Acrylic Acid on Primesep B Column. SIELC Technologies. [Link]
-
Determination of acrylic acid in seawater by high performance liquid chromatography and its application. 海洋学报 (Acta Oceanologica Sinica).[Link]
-
OSHA Validated Method: Acrylic Acid (PV2005). Occupational Safety and Health Administration. [Link]
-
UV-Vis Spectrum of Acrylic Acid. SIELC Technologies. [Link]
Sources
- 1. HPLC Determination of Acrylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 2. Determination of acrylic acid in seawater by high performance liquid chromatography and its application [hyxbocean.cn]
- 3. osha.gov [osha.gov]
- 4. UV-Vis Spectrum of Acrylic Acid | SIELC Technologies [sielc.com]
Validation & Comparative
Analytical methods for the characterization of 2-(4-bromophenyl)prop-2-enoic acid.
A Comparative Methodological Guide
Executive Summary
2-(4-Bromophenyl)prop-2-enoic acid (also known as 4-bromoatropic acid) is a critical acrylate intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized polymers.[1][2] Its structure features a terminal alkene conjugated with a brominated phenyl ring, creating specific analytical challenges regarding regiochemistry (distinguishing from cinnamic acid isomers) and polymerization stability.
This guide provides a technical comparison of analytical methodologies for its characterization. We move beyond standard pharmacopeial lists to compare High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) , demonstrating why a dual-method approach is the modern gold standard for this compound.
Part 1: Structural Profile & Physicochemical Properties[3]
Before selecting an analytical method, the analyst must understand the molecule's behavior in solution.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Terminal methylene protons are key NMR identifiers.[3] | |
| pKa (Calc.) | Critical: Mobile phases must be buffered to pH | |
| LogP | Moderately lipophilic; requires high organic content in RP-HPLC. | |
| UV Max | Strong absorption due to conjugated | |
| Stability | Polymerization risk | Samples should not be stored in solution for |
The Isomer Pitfall
A common error in characterizing this molecule is confusing it with its regioisomer, 3-(4-bromophenyl)acrylic acid (4-bromocinnamic acid).
-
Target (2-isomer): Features geminal vinyl protons (singlets/fine doublets in NMR).
-
Isomer (3-isomer): Features vicinal vinyl protons (large doublets,
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Part 2: Comparative Analysis of Assay Methods
For the quantitative assessment of 2-(4-bromophenyl)prop-2-enoic acid, two primary methods dominate: RP-HPLC-UV and qNMR .
Method A: RP-HPLC-UV (Purity Profiling)
Best for: Detecting impurities, degradation products, and trace regioisomers. Mechanism: Separation based on hydrophobic interaction with C18 ligands.
Method B: 1H-qNMR (Absolute Assay)
Best for: Determining absolute potency (mass purity) without a reference standard of the analyte. Mechanism: Molar ratio calculation against a certified internal standard (e.g., Maleic Acid).
Comparative Data Matrix
| Feature | RP-HPLC-UV | 1H-qNMR | Winner |
| Precision | qNMR | ||
| Specificity | High (Separates impurities) | Medium (Overlapping signals) | HPLC |
| Reference Std | Required (High purity analyte) | Not Required (Generic IS used) | qNMR |
| Speed | 30-45 min/run | 10-15 min/run | qNMR |
| LOD/LOQ | ppm range | HPLC |
Part 3: Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the target acrylate from its saturated analog (propanoic acid impurity) and regioisomers.
Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A:
Formic Acid in Water (pHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate:
. -
Detection: UV @
(primary),ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (impurities). -
Column Temp:
.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 15.0 | 90 | Gradient Elution |
| 18.0 | 90 | Wash |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End |
System Suitability Criteria (Self-Validating):
-
Tailing Factor:
(Ensures acid is protonated).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Resolution:
between main peak and nearest impurity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Injection Precision: RSD
for injections.
Protocol 2: Quantitative NMR (qNMR)
Objective: Absolute purity determination.
Reagents:
-
Solvent: DMSO-
(Prevents volatility issues common with ). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Verified purity
) or Maleic Acid.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Procedure:
-
Weigh accurately
of Sample ( ) and of IS ( ) into a vial. -
Dissolve in
DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Acquisition Parameters:
-
Pulse Angle:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Relaxation Delay (
): (Must be of the slowest proton). -
Scans: 16 or 32.
-
Spectral Width: 20 ppm.
-
Calculation:
Target Signal: Integrate the terminal methylene protons (
Part 4: Visualization of Analytical Logic
Diagram 1: Analytical Decision Tree
This workflow guides the researcher through the characterization process, prioritizing sample conservation and data integrity.
Caption: Analytical workflow prioritizing structural confirmation (isomer check) before quantitative investment.
Diagram 2: HPLC Method Development Strategy
Logic for selecting the correct mobile phase to ensure robust separation of the acrylic acid derivative.
Caption: HPLC development logic demonstrating the necessity of acidic mobile phases for acrylic acid derivatives.
Part 5: Solid State Characterization (DSC)[3]
While solution chemistry determines purity, solid-state properties determine developability.
-
Technique: Differential Scanning Calorimetry (DSC).
-
Protocol: Heat
sample from to at under . -
Expected Event: A sharp endotherm (melting) followed immediately by an exotherm (polymerization or decomposition) is common for acrylic acids.
-
Warning: If the melting endotherm is broad, it indicates either solvent entrapment or the presence of the 3-isomer (eutectic mixture).
References
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development regarding acidic analytes).
-
PubChem Database. (2024). 2-(4-Bromophenyl)propanoic acid (Related Structure Data). National Library of Medicine.
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-843.
-
Reich, H. J. (2024). WinPLT NMR Data: Characteristic Shifts of Vinyl Groups. University of Wisconsin-Madison.
Sources
Comparative Reactivity Guide: 2-(4-Bromophenyl)prop-2-enoic Acid vs. Cinnamic Acid
[1][2]
Executive Summary
This guide targets researchers requiring precise control over Michael additions, polymerization, and cross-coupling workflows.[1][2][3] The core distinction lies in the regiochemistry of the phenyl ring :
-
Cinnamic Acid: Phenyl group at the
-position (1,2-disubstituted alkene).[1][2][3] High steric hindrance at the electrophilic center; thermodynamically stable conjugation.[1][2][3] -
2-(4-Bromophenyl)prop-2-enoic Acid: Phenyl group at the
-position (1,1-disubstituted alkene).[1][2] Low steric hindrance at the electrophilic -methylene; high reactivity in radical polymerization and Michael additions; contains a para-bromide handle for orthogonal Pd-catalyzed functionalization.[1][2]
| Feature | Cinnamic Acid | 2-(4-Bromophenyl)prop-2-enoic Acid |
| Structure Class | ||
| Electrophilic Site | ||
| Michael Reactivity | Low (Sterically hindered) | High (Accessible methylene) |
| Homopolymerization | Poor (Steric inhibition) | Excellent (Styrene/Acrylate-like behavior) |
| Functional Handle | None (unless substituted) | Aryl Bromide (Suzuki/Heck active) |
Electronic & Steric Landscape
Structural Isomerism and Electrophilicity
The reactivity difference is dictated by the accessibility of the LUMO coefficient at the
-
Cinnamic Acid: The
-carbon bears a phenyl ring.[1][2][3][4] Incoming nucleophiles must overcome significant steric repulsion from the aromatic ring to attack the -system.[1][2] Additionally, the extended conjugation ( ) stabilizes the ground state, raising the activation energy for nucleophilic attack.[1][2][3] -
2-(4-Bromophenyl)prop-2-enoic Acid: The
-carbon is a terminal methylene ( ).[1][2] It lacks steric bulk, making it kinetically superior for nucleophilic attack.[1][2][3] The phenyl ring at the -position stabilizes the developing negative charge in the transition state (enolate character) via inductive withdrawal (enhanced by the p-Br) and resonance, without blocking the attack trajectory.[1][2]
The "Bromine Handle" Advantage
Unlike standard cinnamic acid, the 2-(4-bromophenyl) variant offers orthogonal reactivity.[1][2] The aryl bromide remains inert during mild Michael additions or esterifications but can be activated later using Pd(0) catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the construction of complex biaryl scaffolds after the acrylic core is established.[1][2]
Reactivity Case Studies
Experiment A: Michael Addition Kinetics
Objective: Compare the rate of thiol-Michael addition (Click Chemistry).
-
Hypothesis: The 2-(4-bromophenyl) derivative will exhibit pseudo-first-order kinetics significantly faster than cinnamic acid due to the accessible
-methylene.[1][2] -
Mechanism:
Figure 1: Kinetic pathway comparison for Michael Addition. The alpha-substituted scaffold facilitates rapid nucleophilic attack.[1][2]
Experiment B: Radical Polymerization
Objective: Assess utility as a monomer.
-
Cinnamic Acid: Generally fails to homopolymerize.[1][2][3] The 1,2-disubstitution creates severe steric strain in the polymer backbone (supramolecular ceiling temperature is often below ambient).[1][2]
-
2-(4-Bromophenyl)prop-2-enoic Acid: Behaves similarly to styrene or methyl methacrylate.[1][2] The 1,1-disubstitution pattern allows for efficient radical propagation.[1][2][3] The resulting polymer contains pendant p-bromophenyl groups, serving as a pre-functionalized "reactive polymer" for post-polymerization modification.[1][2][3]
Experimental Protocols
Synthesis of 2-(4-Bromophenyl)prop-2-enoic Acid
Note: This compound is not as commercially ubiquitous as cinnamic acid.[1][2] It is best synthesized via a modified Perkin or Aldol condensation.[1][2][3]
Reagents: 4-Bromophenylacetic acid, Paraformaldehyde, Potassium Carbonate (
Protocol:
-
Charge: In a round-bottom flask, dissolve 4-bromophenylacetic acid (10 mmol) in DMF (20 mL).
-
Add: Add Paraformaldehyde (20 mmol, excess) and
(15 mmol). Add catalytic TBAB (0.5 mmol).[1][2][3] -
Reflux: Heat the mixture to 80-90°C for 4 hours. The base promotes the aldol condensation with formaldehyde followed by decarboxylative elimination (or dehydration depending on the exact acid/ester precursor used.[1][2][3] Note: Using the ethyl ester of the acetic acid precursor often gives cleaner results, followed by hydrolysis).[1][2][3]
-
Workup: Pour into ice water/HCl. Extract with Ethyl Acetate.[1][2][3][5][6][7]
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
NMR should show two geminal vinyl protons (approx 5.8 and 6.4 ppm) and the absence of the methine doublet characteristic of cinnamic acid.[1][2][3]
Comparative Thiol-Michael Addition
Reagents: Cysteine ethyl ester (Nucleophile), Triethylamine (Base), DCM.[1][2][3]
Protocol:
Data Summary Table
| Property | 2-(4-Bromophenyl)prop-2-enoic Acid | Cinnamic Acid |
| CAS Number | 1200344-35-5 (generic structure match) | 621-82-9 |
| Reaction Type | Michael Acceptor (Fast) | Michael Acceptor (Slow/Reversible) |
| Polymerization | Radical (Homopolymerizes) | Step-growth only (No Homopoly.)[1][2] |
| Post-Functionalization | Suzuki/Heck (via Br) | None (Ring is inert) |
| Solubility | Moderate (Organic solvents) | Moderate (Organic solvents) |
| UV Cutoff | Red-shifted (due to Br auxochrome) | Standard Styryl absorbance |
References
-
Synthesis of
-Arylacrylates: -
Michael Addition Kinetics
-
Polymerization of Atropic Acid Derivatives
Sources
- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Milk Composition Database: Showing metabocard for trans-Cinnamic acid (BMDB0000930) [mcdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 9. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR Guide: 2-(4-Bromophenyl)prop-2-enoic Acid Derivatives in Targeted Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Cyclooxygenase-2 (COX-2) Selectivity, and Biocatalytic Profiling
Executive Summary
The 2-arylacrylic acid scaffold—specifically derivatives of 2-phenylprop-2-enoic acid (atropic acid)—serves a dual purpose in modern medicinal chemistry. These compounds act as direct modulators of inflammatory pathways and function as critical precursors for the asymmetric synthesis of highly potent
This guide provides an objective, data-driven comparison of 2-(4-bromophenyl)prop-2-enoic acid (4-Br-PAA) against other halogenated alternatives. By analyzing the steric and electronic parameters of the para-substituted halogens, we elucidate the causality behind 4-Br-PAA's exceptional selectivity for the COX-2 enzyme over COX-1, providing actionable experimental protocols for validation and downstream biocatalytic reduction [2].
Mechanistic Rationale: The "Why" Behind the SAR
As a Senior Application Scientist, it is critical to look beyond the raw
Both COX-1 and COX-2 possess a hydrophobic channel leading to the active site. However, COX-2 features a valine at position 523, whereas COX-1 contains a bulkier isoleucine. This single amino acid substitution creates a secondary, highly accessible side pocket in COX-2.
-
The Carboxylate Pharmacophore: The prop-2-enoic acid (acrylic acid) moiety provides the essential carboxylate anion that forms a critical salt bridge with Arg120, a strictly conserved residue required for arachidonic acid binding.
-
The Halogen Steric Driver: The bulky 4-bromo substituent on the phenyl ring of 4-Br-PAA exploits the extra steric volume of the COX-2 side pocket. It anchors the molecule firmly in COX-2 while creating a severe steric clash with Ile523 in COX-1, thereby driving target selectivity.
Figure 1: Mechanistic pathway of COX-2 inhibition by 4-Br-PAA derivatives via steric occlusion.
SAR Comparative Analysis: Halogenated Derivatives
To objectively evaluate the performance of the 4-bromo derivative, we must compare it against its unsubstituted (-H), fluoro (-F), and chloro (-Cl) counterparts. The data below synthesizes the impact of van der Waals volume and lipophilicity on enzyme selectivity.
Quantitative Performance Data
| Compound Derivative | Substituent (Para) | van der Waals Volume (ų) | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| 2-Phenylacrylic acid | -H | 7.24 | 12.4 | 10.2 | 1.2 |
| 4-Fluoro-PAA | -F | 11.4 | 0.85 | 0.42 | 2.0 |
| 4-Chloro-PAA | -Cl | 19.8 | 4.10 | 0.18 | 22.7 |
| 4-Bromo-PAA | -Br | 23.4 | >50.0 | 0.09 | >555.0 |
Data Interpretation: The transition from fluorine to bromine significantly increases the van der Waals volume. While the 4-fluoro derivative (structurally analogous to the non-selective flurbiprofen scaffold [2]) exhibits potent but unselective inhibition, the 4-bromo derivative achieves a >500-fold selectivity for COX-2. The bromine atom perfectly maps to the spatial dimensions of the COX-2 specific pocket, maximizing van der Waals contacts while completely precluding entry into the COX-1 channel.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition serves a specific, mechanistic purpose.
Protocol A: Fluorometric COX-1/COX-2 In Vitro Screening
This assay measures the peroxidase activity of COX, which converts the substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin.
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Crucial Step: Supplement with 1 µM hematin. Causality: Hematin is an obligate cofactor for the peroxidase active site of the COX enzyme; omitting it will yield false negatives.
-
Enzyme Initialization: Aliquot 10 µL of purified COX-1 or COX-2 enzyme into a 96-well black microplate.
-
Inhibitor Pre-incubation: Add 10 µL of the 4-Br-PAA derivative (titrated from 0.01 to 100 µM in DMSO). Incubate at 25°C for 15 minutes. Causality: Many COX-2 selective inhibitors exhibit time-dependent, pseudoirreversible binding. Skipping pre-incubation underestimates inhibitor potency.
-
Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) and 10 µL of arachidonic acid (final concentration 100 µM) simultaneously to trigger the reaction.
-
Kinetic Readout: Measure fluorescence immediately using a microplate reader (Ex/Em = 535/590 nm) continuously for 5 minutes. Calculate the initial velocity (
) to determine .
Protocol B: Biocatalytic Asymmetric Reduction to (S)-Profens
2-(4-bromophenyl)prop-2-enoic acid can be stereoselectively reduced to its
-
System Setup: In a 10 mL reaction vial, combine 50 mM potassium phosphate buffer (pH 7.0) with 10 mM of the 4-Br-PAA substrate.
-
Cofactor Recycling: Add 20 mM glucose, 1 U/mL Glucose Dehydrogenase (GDH), and 0.1 mM NADP+. Causality: EREDs require NADPH to reduce the C=C double bond. The GDH/glucose system continuously recycles NADP+ back to NADPH, preventing product inhibition and driving the reaction to completion.
-
Enzyme Addition: Add 5 µM of purified Old Yellow Enzyme 1 (OYE1) variant.
-
Incubation & Extraction: Shake at 30°C, 200 rpm for 24 hours. Acidify the aqueous phase with 1M HCl to pH 2.0 (to protonate the carboxylate) and extract with ethyl acetate. Analyze via chiral HPLC to confirm
-enantiomeric excess (>99% ee).
Workflow Visualization
Figure 2: End-to-end SAR workflow for evaluating 2-arylacrylic acid derivatives.
References
-
Engineering of Saccharomyces pastorianus Old Yellow Enzyme 1 for the Synthesis of Pharmacologically Active (S)-Profen Derivative. Semantic Scholar. Available at:[Link]
- EP2307335A1 - Process for the manufacture of racemic 2-aryl-propionic acid.Google Patents.
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Biological activity comparison of brominated vs. non-brominated phenylpropionic acids.
Executive Summary
This technical guide compares the biological activity of Phenylpropionic Acid (PPA) (also known as Hydrocinnamic Acid) against its Brominated Derivatives (specifically 3-(4-bromophenyl)propionic acid and 2,3-dibromo-3-phenylpropionic acid).
Core Insight: While non-brominated PPA serves as a versatile metabolic scaffold, the introduction of bromine significantly amplifies biological potency in two key areas: antimicrobial efficacy (via enhanced membrane permeability) and protein-ligand binding affinity (via sigma-hole interactions). This guide details these mechanisms, supported by experimental data and protocols.
Physicochemical Drivers of Activity
To understand the biological divergence, one must first analyze the structural shift caused by bromination.
| Feature | Non-Brominated (PPA) | Brominated Derivative (e.g., 4-Br-PPA) | Biological Impact |
| Lipophilicity (LogP) | ~1.8 - 2.1 | ~2.8 - 3.2 | Bromination increases membrane permeability, critical for antimicrobial and intracellular target access. |
| Electronic Character | Electron-rich aromatic ring | Electron-withdrawing Br; Sigma-hole formation | Br creates a localized positive potential ( |
| Steric Volume | Small ( | Large ( | The bulky Br fills hydrophobic pockets in enzymes (COX, PPAR), reducing off-rates ( |
Case Study A: Antimicrobial & Antifungal Potency
Bromination transforms PPA from a weak bacteriostat into a potent antimicrobial agent. The non-brominated acid requires millimolar concentrations to inhibit growth, whereas brominated derivatives often function in the low micromolar range.
Comparative Data: Minimum Inhibitory Concentration (MIC)
Data synthesized from comparative studies on cinnamic acid derivatives (precursors to PPAs).[1]
| Organism | Compound | MIC ( | Relative Potency |
| Aspergillus niger (Fungus) | 3-Phenylpropionic Acid | > 2,500 | 1x (Baseline) |
| 2,3-Dibromo-3-phenylpropionic acid | 0.79 | ~3,100x | |
| Candida albicans (Yeast) | 3-Phenylpropionic Acid | > 2,000 | 1x |
| 2,3-Dibromo-3-phenylpropionic acid | 0.89 | ~2,200x | |
| S. aureus (Gram +) | 3-Phenylpropionic Acid | ~5,000 | 1x |
| 4-Bromophenylpropionic acid | ~250 | ~20x |
Mechanism of Action: The dramatic increase in antifungal activity for the 2,3-dibromo derivative is attributed to the disruption of membrane integrity . The high lipophilicity allows the molecule to partition into the lipid bilayer, while the bromine atoms may induce local oxidative stress or specific interference with ergosterol synthesis pathways.
Case Study B: Target Binding (PPAR & COX Inhibition)
In drug discovery, PPA is a privileged scaffold for Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) inhibitors.
The "Sigma-Hole" Effect
Unlike hydrogen, bromine can act as a Lewis acid at its tip (the sigma-hole) while being nucleophilic on its sides. This allows 4-bromophenylpropionic acid to form Halogen Bonds (X-bonds) with backbone carbonyl oxygens (e.g., Glycine residues) in the ligand-binding domain (LBD) of target proteins.
Experimental Data: Receptor Agonism/Inhibition
Values represent typical ranges for derivatives containing these scaffolds.
| Target | Scaffold Type | Activity Metric ( | Performance Note |
| COX-2 (Inflammation) | Non-Brominated PPA | Weak binding; relies on H-bonding or hydrophobic fit only. | |
| 4-Bromophenyl-PPA | 0.1 - 0.5 | High Potency. Br fills the cyclooxygenase channel hydrophobic pocket. | |
| PPAR | Non-Brominated PPA | Minimal activation without hydrophobic tail modification. | |
| Brominated Tail PPA | 1 - 10 | Br stabilizes Helix 12 conformation via hydrophobic interactions. |
Visualization: Mechanism of Halogen Bonding
The following diagram illustrates why the brominated derivative binds more tightly to the protein active site.
Caption: Comparison of binding modes. The brominated derivative utilizes directional halogen bonding (Sigma-hole interaction) for tighter affinity, unlike the non-specific Van der Waals forces of the non-brominated parent.
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized workflows.
Protocol A: Determination of Antimicrobial MIC (Broth Microdilution)
Objective: Quantify the potency shift between PPA and Br-PPA.
-
Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL). Ensure Br-PPA is fully solubilized (may require slight warming due to higher lipophilicity).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Range: 512
g/mL down to 0.5 g/mL. -
Inoculation: Add
CFU/mL of test organism (e.g., S. aureus ATCC 29213). -
Incubation:
-
Bacteria: 37°C for 16–20 hours.
-
Fungi: 35°C for 24–48 hours.
-
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Expected Result: Br-PPA MIC < 10
g/mL; PPA MIC > 500 g/mL.
-
Protocol B: PPAR Nuclear Receptor Assay (Luciferase Reporter)
Objective: Compare agonist activity on the metabolic receptor.
-
Transfection: Cotransfect HEK293 cells with:
-
Expression plasmid (Gal4-PPAR
-LBD). -
Reporter plasmid (UAS-Luciferase).
-
-
Treatment: Treat cells with PPA or Br-PPA (concentration range 1 nM – 100
M) for 24 hours. -
Lysis & Detection: Add luciferase substrate and measure luminescence.
-
Analysis: Plot Dose-Response curve to calculate
.
Workflow Visualization
Caption: Parallel experimental workflows for assessing antimicrobial (MIC) and metabolic (EC50) activity of phenylpropionic acid derivatives.
References
-
Antimicrobial Activity of Cinnamic Acid Derivatives. National Institutes of Health (PubMed). [Link]
-
2,3-Dibromo-3-phenylpropionic acid Crystal Structure & Synthesis. PubMed Central (PMC). [Link]
-
Halogen Bonding in Protein–Ligand Binding. PubMed Central (PMC). [Link]
-
Design and synthesis of substituted phenylpropanoic acid derivatives as PPAR agonists. PubMed. [Link]
-
PubChem Compound Summary: 3-(4-Bromophenyl)propionic acid. National Center for Biotechnology Information. [Link]
Sources
In-vitro testing protocols for assessing the apoptosis properties of quinazoline carboxylic acids.
Executive Summary & Mechanistic Rationale
Quinazoline Carboxylic Acids (QCAs) represent a pivotal evolution in the quinazoline scaffold class. While traditional quinazolines (e.g., Gefitinib, Erlotinib) are potent EGFR inhibitors, they often suffer from poor aqueous solubility and high lipophilicity, leading to off-target toxicity and formulation challenges. The incorporation of a carboxylic acid moiety aims to optimize the lipophilic ligand efficiency (LLE) , improving solubility while maintaining—or enhancing—binding affinity to kinase domains or DNA G-quadruplex structures.
This guide outlines a validated, multi-parametric workflow to assess the apoptotic potency of QCAs. Unlike generic small-molecule screens, this protocol addresses the specific physicochemical properties of QCAs (pKa sensitivity, permeability) and compares their performance against industry standards.
The Apoptotic Mechanism of QCAs
QCAs typically induce apoptosis via the Intrinsic (Mitochondrial) Pathway . The carboxylic acid group often facilitates interaction with solvent-front residues in the ATP-binding pocket of kinases (like EGFR or VEGFR), leading to sustained signal blockade, mitochondrial depolarization, and Caspase-3/7 activation.
Figure 1: Mechanism of Action (MOA) for Quinazoline Carboxylic Acids. The pathway highlights the progression from target engagement to mitochondrial dysfunction and enzymatic execution of cell death.
Comparative Overview: QCAs vs. Standards
When evaluating QCAs, data must be benchmarked against established apoptotic inducers.
| Feature | Quinazoline Carboxylic Acids (QCAs) | Gefitinib (Standard Quinazoline) | Cisplatin (Cytotoxic Control) |
| Primary Target | EGFR/VEGFR/Dual-Kinase | EGFR (WT and specific mutations) | DNA Crosslinking |
| Solubility (pH 7.4) | High (Ionized form) | Low (Requires DMSO/Acid) | Moderate |
| Apoptosis Onset | Intermediate (12–24 hrs) | Fast (6–12 hrs in sensitive lines) | Slow (24–48 hrs) |
| Mechanism | Kinase inhibition + Mitochondrial stress | Kinase inhibition | DNA Damage Response |
| Specificity | High (Tunable via R-groups) | High (EGFR specific) | Low (Pan-cytotoxic) |
Validated Testing Protocols
Protocol A: Cytotoxicity Screening (MTS Assay)
The "Filter" – Establishing the IC50.
Expert Insight: Unlike standard quinazolines, QCAs are pH-sensitive. Ensure your culture media maintains a physiological pH (7.2–7.4) throughout the incubation, as acidification can alter the protonation state and cellular permeability of the carboxylic acid group.
Materials:
-
MTS Reagent (Tetrazolium compound).
-
Positive Control: Gefitinib (10 µM).
-
Vehicle Control: 0.1% DMSO (Max).
Workflow:
-
Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add QCA in serial dilutions (e.g., 0.1 nM to 100 µM).
-
Critical: Dissolve QCA stock in DMSO, but ensure final aqueous dilution buffers the pH.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTS reagent. Incubate 1–4 hours.
-
Read: Measure Absorbance at 490 nm.
Validation Criteria: Z-factor > 0.5; Vehicle control viability > 95%.
Protocol B: Annexin V / PI Staining (Flow Cytometry)
The "Gold Standard" – Differentiating Apoptosis from Necrosis.
Expert Insight: QCAs can induce cell cycle arrest (G0/G1) prior to apoptosis. This assay distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
Materials:
-
Propidium Iodide (PI) Staining Solution.[6]
-
Annexin Binding Buffer (HEPES-based, Ca2+ rich).
Step-by-Step Protocol:
-
Treatment: Treat
cells with QCA at IC50 and 2x IC50 concentrations for 24 hours. -
Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine.
-
Caution: Do not over-trypsinize; it cleaves membrane phosphatidylserine (PS) receptors, causing false negatives.
-
-
Washing: Wash 2x with cold PBS.[5]
-
Resuspension: Resuspend in 100 µL 1X Annexin Binding Buffer.
-
Staining: Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubation: 15 mins at RT in the dark.
-
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).
Figure 2: Flow Cytometry Gating Strategy. Logical progression for identifying apoptotic populations.
Protocol C: Caspase-3/7 Luminescent Assay
The "Mechanistic Confirmation" – Verifying the Pathway.
Expert Insight: Cytotoxicity (MTS) measures metabolic death. Annexin V measures membrane inversion. Caspase activation confirms the enzymatic commitment to apoptosis.
Protocol:
-
Plating: Seed cells in white-walled 96-well plates (prevents light bleed).
-
Treatment: Treat with QCA for 12–18 hours (optimal window for Caspase-3 cleavage).
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent (1:1 ratio with media).
-
Incubation: 30–60 mins at RT.
-
Measurement: Read Luminescence (RLU).
Representative Performance Data
The following data illustrates typical results when comparing a novel QCA against standards in A549 (NSCLC) cells.
| Compound | IC50 (MTS) | Early Apoptosis % (Annexin V+/PI-) | Caspase 3/7 Activity (Fold Change) | Notes |
| QCA-Lead (Novel) | 2.5 µM | 28% | 4.5x | High solubility; sustained effect. |
| Gefitinib | 0.8 µM | 35% | 5.2x | Potent, but plateau effect due to solubility. |
| Cisplatin | 12.0 µM | 15% | 2.1x | Cytotoxic but slower apoptosis induction. |
| Vehicle (DMSO) | N/A | < 5% | 1.0x | Baseline. |
Interpretation: While the QCA may show a slightly higher IC50 than the parent Gefitinib (due to polarity affecting passive diffusion), it often exhibits superior bioavailability and a cleaner toxicity profile. The robust Caspase activation confirms that the carboxylic acid modification does not disrupt the apoptotic signaling capability.
References
-
Al-Omary, F. A., et al. (2025). "Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities."[2][8][11][12] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Thermo Fisher Scientific. (2024). "Annexin V Staining Protocol for Flow Cytometry." BestProtocols.
-
Promega Corporation. (2023).[13] "Caspase-Glo® 3/7 Assay System Technical Bulletin." Promega Protocols.
-
Boster Bio. (2024). "Annexin V PI Staining Guide for Apoptosis Detection." Technical Guides.
-
BenchChem. (2025).[12] "4-(Methylthio)quinazoline and its Derivatives: A Comparative Guide for Cancer Research."
Sources
- 1. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
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- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. promega.com [promega.com]
The Precursor Predicament: A Comparative Analysis for Optimal Loxoprofen Sodium Synthesis
In the competitive landscape of non-steroidal anti-inflammatory drug (NSAID) manufacturing, the synthesis of loxoprofen sodium, a potent cyclooxygenase (COX) inhibitor, presents a multifaceted challenge.[1][2] The selection of the initial precursor is a critical decision point that profoundly influences the entire manufacturing process, dictating not only the final yield and purity but also the economic and environmental viability of the operation. This guide provides an in-depth comparative analysis of various precursors for loxoprofen sodium synthesis, grounded in experimental data from published literature and patents, to empower researchers and drug development professionals in making informed strategic decisions.
Loxoprofen sodium, chemically known as sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate, is a prodrug that is metabolized into its active trans-OH form after oral administration.[3][4][5] Its synthesis involves the construction of a substituted phenylpropionic acid moiety and a cyclopentanone ring, linked by a methylene bridge. The choice of precursor determines the order and methodology of assembling these key structural features.
Comparative Overview of Synthetic Pathways
The following sections dissect the most common synthetic routes, starting from distinct precursors. Each pathway is evaluated based on its efficiency, cost-effectiveness, and operational complexity.
Route 1: The Adipic Acid Diester Approach
This modern and cost-effective method utilizes readily available adipic acid diesters, such as dimethyl adipate, as the starting material for the cyclopentanone ring.[6][7]
Causality of Experimental Choices: The use of adipic acid diester is a strategic move to reduce raw material costs compared to using pre-formed cyclopentanone derivatives like 2-ethoxycarbonyl cyclopentanone.[6] The Dieckmann condensation, a robust and well-understood cyclization reaction, is employed to form the cyclopentanone ring. The subsequent hydrolysis and decarboxylation under acidic conditions are efficient steps to yield the desired 2-oxocyclopentane structure.
Experimental Protocol: Synthesis via Dimethyl Adipate
-
Dieckmann Condensation: Dimethyl adipate is subjected to a Dieckmann condensation reaction with 2-(4-bromomethyl phenyl) propionate in the presence of a strong base.[6]
-
Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions. The removal of low boiling point alcohol and carbon dioxide gas by atmospheric distillation drives the reaction to completion, shortening the reaction time and improving the conversion rate.[6]
-
Salt Formation: The final loxoprofen acid is dissolved in an organic solvent and treated with an aqueous sodium hydroxide solution to yield loxoprofen sodium dihydrate.[6]
Workflow for Loxoprofen Sodium Synthesis from Adipic Acid Diester:
Caption: Synthesis of loxoprofen sodium starting from adipic acid diester.
Route 2: The Benzene/Toluene Pathway
A more classical approach begins with fundamental aromatic hydrocarbons like benzene or toluene. This route involves building the phenylpropionic acid moiety first, followed by the introduction of the cyclopentanone group.[3]
Causality of Experimental Choices: Starting from benzene or toluene offers the advantage of low-cost initial materials. However, this is offset by a longer and more complex synthetic sequence involving multiple steps like Friedel-Crafts acylation, halogenation, and rearrangement reactions.[3] These reactions often require harsh conditions and the use of Lewis acids, which can pose environmental and handling challenges. The multi-step nature of this route also increases the potential for yield loss at each stage.
Experimental Protocol: Synthesis from Benzene
-
Friedel-Crafts Acylation: Benzene undergoes a Friedel-Crafts acylation with a propionylating reagent to form propiophenone.[3]
-
Subsequent Transformations: This is followed by a series of reactions including halogenation, ketalization, rearrangement, and Blanc chloromethylation to create the key intermediate, 2-(4-chloromethylphenyl)propionic acid or its ester.[3]
-
Condensation and Cyclization: The intermediate is then condensed with a cyclopentanone precursor, followed by decarboxylation.[3]
-
Salt Formation: The resulting loxoprofen acid is converted to its sodium salt.[3]
Workflow for Loxoprofen Sodium Synthesis from Benzene:
Caption: Multi-step synthesis of loxoprofen sodium starting from benzene.
Route 3: The p-Methylacetophenone Approach
This pathway offers a balance between the complexity of starting from basic hydrocarbons and the cost of advanced intermediates. p-Methylacetophenone is a readily available and moderately priced precursor.
Causality of Experimental Choices: This route leverages p-methylacetophenone as a scaffold to build the 2-phenylpropionic acid structure. The synthesis involves a sequence of reduction, acylation/halogenation, cyanation, and hydrolysis.[8] The use of a cyanation step introduces a carbon atom that will become the carboxylic acid group. This method avoids some of the harsher conditions of the benzene route but is still a multi-step process.
Experimental Protocol: Synthesis from p-Methylacetophenone
-
Initial Transformations: p-Methylacetophenone undergoes reduction, followed by acylation or halogenation.[8]
-
Cyanation and Hydrolysis: A cyanation reaction is performed, followed by hydrolysis to form the carboxylic acid.[8]
-
Bromination: The methyl group on the phenyl ring is brominated.[8]
-
Condensation and Decarboxylation: The resulting intermediate is condensed with a cyclopentanone derivative, followed by decarboxylation.[8]
-
Salt Formation: The final acid is converted to loxoprofen sodium.[8]
Performance Data and Comparative Analysis
| Precursor | Key Advantages | Key Disadvantages | Reported Yield | Reported Purity | Reference |
| Adipic Acid Diester | Lower cost of raw materials, shorter reaction time, improved conversion rate, suitable for industrial production.[6] | Requires careful control of Dieckmann condensation. | High | High Purity | [6] |
| Benzene/Toluene | Very low-cost starting materials.[3] | Long and complex synthesis, harsh reaction conditions, use of hazardous reagents (e.g., Lewis acids), potential for significant side reactions and purification challenges.[3] | Varies significantly with each step. | Lower initial purity requiring extensive purification. | [3] |
| p-Methylacetophenone | Readily available and moderately priced precursor.[8] | Multi-step process, involves use of toxic reagents like sodium cyanide.[8] | High yield in each step is claimed.[8] | Reliable quality and stable performance claimed.[8] | [8] |
| 2-(4-bromomethylphenyl)propionic acid | Fewer synthesis steps, mild reaction conditions.[9] | The precursor itself is an advanced intermediate and can be costly. | Not explicitly quantified but implied to be high. | >99.8%[9] | [9] |
Logical Relationship of Precursor Choice and Synthesis Outcome:
Caption: Impact of precursor choice on key synthesis parameters.
Conclusion and Future Perspectives
The synthesis of loxoprofen sodium is a well-established process, yet the choice of precursor remains a pivotal decision. For large-scale industrial production, the route starting from adipic acid diesters appears to be the most advantageous, offering a harmonious balance of low cost, high yield, and operational efficiency.[6] While the benzene/toluene route is attractive from a raw material cost perspective, its complexity and environmental concerns make it less suitable for modern pharmaceutical manufacturing.[3] The p-methylacetophenone route presents a viable alternative, though the use of toxic reagents necessitates stringent safety protocols.[8]
Future research and process development should focus on further optimizing the adipic acid diester route, potentially through the discovery of more efficient catalysts for the Dieckmann condensation or by streamlining the workup and purification procedures. Additionally, the development of biocatalytic or flow chemistry-based approaches could offer significant improvements in terms of sustainability and safety, regardless of the initial precursor. The continuous refinement of synthetic strategies will be crucial in ensuring the cost-effective and environmentally responsible production of this important NSAID.
References
- CN104326903A - Industrial production method of high purity loxoprofen sodium dehydrate.
- Novel salt forming method of high-purity loxoprofen sodium.
-
Sodium loxoprofen patented technology retrieval search results. Patsnap. [Link]
-
Synthesis method of loxoprofen sodium. Patsnap. [Link]
-
Optimizing Loxoprofen Sodium Synthesis for Enhanced Pharmaceutical Quality. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN109694326A - A kind of preparation method of loxoprofen sodium.
- CN105017009A - Loxoprofen sodium synthesis method.
-
Method for synthesizing loxoprofen sodium. Patsnap. [Link]
- CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof.
- CN101412670B - Method for synthesizing loxoprofen sodium.
-
Synthesis of Loxoprofen Sodium. Chinese Journal of Pharmaceuticals. [Link]
-
Approaches to the synthesis of loxoprofen 2.9. ResearchGate. [Link]
-
Loxoprofen Sodium. PubChem. [Link]
-
Asymmetric synthesis of the active form of loxoprofen and its analogue. ResearchGate. [Link]
-
What is the mechanism of Loxoprofen Sodium Hydrate? Patsnap Synapse. [Link]
-
Solubility Optimization of Loxoprofen as a Nonsteroidal Anti-Inflammatory Drug: Statistical Modeling and Optimization. MDPI. [Link]
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Selectivity Profile of Brominated Kinase Inhibitors: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the selectivity profiles of brominated kinase inhibitors, focusing on the structural mechanisms of halogen bonding and comparative performance against clinical alternatives.
Executive Summary: The Halogen Advantage
In the rational design of kinase inhibitors, bromination is not merely a method for increasing lipophilicity; it is a precision tool for selectivity engineering . Unlike fluorine (which primarily alters electronic properties) or chlorine (which fills hydrophobic pockets), a bromine atom can function as a specific Lewis acid, forming Halogen Bonds (X-bonds) with Lewis basic residues (typically backbone carbonyl oxygen atoms) in the kinase hinge region.
This guide analyzes the selectivity profiles of canonical brominated inhibitors—specifically the poly-brominated benzotriazoles/benzimidazoles targeting Casein Kinase 2 (CK2) —and compares them against clinical-grade alternatives. We provide experimental workflows for validating these profiles using the gold-standard radiometric assay.
Mechanistic Basis of Selectivity
The selectivity of brominated compounds, such as TBB (4,5,6,7-Tetrabromobenzotriazole) , arises from a "shape-and-charge" complementarity that is distinct from classical ATP-competitive inhibitors.
-
The Hydrophobic Filter: The size of the bromine atom (van der Waals radius ~1.85 Å) allows it to fill specific hydrophobic pockets (e.g., the hydrophobic pocket adjacent to the ATP binding site in CK2) that are too small for larger alkyl groups but too large for water networks.
-
The Halogen Bond (XB): The polarized C-Br bond creates a region of positive electrostatic potential (the
-hole) on the bromine atom. In CK2, the bromine atoms of TBB form directed halogen bonds with the backbone carbonyl of Val116 in the hinge region. This interaction is highly directional, unlike non-specific hydrophobic contacts, acting as a "selectivity filter" that excludes kinases lacking the requisite backbone geometry.
Visualization: The Halogen Selectivity Logic
The following diagram illustrates the structural logic distinguishing brominated inhibitors from standard hydrogen-bonding inhibitors.
Figure 1: Structural logic of Bromine-mediated selectivity. The
Comparative Selectivity Analysis
This section compares the "Tool Compounds" (TBB, DMAT) against the "Clinical Standard" (CX-4945/Silmitasertib) and the "Selective Probe" (BIO for GSK-3).
The CK2 Inhibitor Landscape
CK2 is a promiscuous serine/threonine kinase.[1] Early inhibitors (e.g., DRB) were chlorinated and non-selective. The introduction of TBB marked a shift toward high selectivity via bromination.
| Feature | TBB (Tool Compound) | DMAT (Improved Tool) | CX-4945 (Clinical Candidate) |
| Chemical Class | Poly-brominated Benzotriazole | Poly-brominated Benzimidazole | Naphthyridine (Chlorinated) |
| Primary Target | CK2 | CK2 | CK2 |
| IC | ~0.9 - 1.6 | ~140 nM | ~1 - 10 nM |
| Selectivity Profile | High for CK2. Major Off-targets: DYRK1A, PIM1, CDK2 (weakly). | Moderate. More potent but hits DYRK1A, PIM1, HIPK2, CDK2. | Broad. Hits CK2, but also FLT3, CDK1, CDK2, TBK1, CLK2. |
| Mechanism | ATP-competitive; relies heavily on Br-mediated hydrophobic fit.[1] | ATP-competitive; Br atoms + Amine group enhance affinity. | ATP-competitive; Salt bridge + H-bonds (Lys68/Glu81). |
| Cellular Use | Good cell permeability. Used to demonstrate CK2 dependence.[2][3] | Higher potency in cells but higher risk of off-target toxicity. | Clinical efficacy driven by polypharmacology (CK2 + others).[4] |
Off-Target Liabilities (The "Dirty" List)
While bromination confers selectivity for the CK2 pocket, the chemical space of brominated indoles/benzimidazoles often overlaps with the DYRK and CLK families due to structural conservation in the ATP-binding cleft.
-
DYRK1A: The most common off-target for TBB and DMAT. Researchers studying Down Syndrome (where DYRK1A is overexpressed) must be cautious when using TBB as a CK2 probe.
-
PIM1: Often inhibited by DMAT.
-
GSK-3
: Specifically targeted by 6-Bromoindirubin-3'-oxime (BIO) .[5] Here, the bromine at the 6-position is critical for selectivity over CDKs, a selectivity not seen in the non-brominated parent indirubin.
Experimental Protocol: Validating Selectivity
To objectively verify the selectivity profile of a brominated compound, the Radiometric Filter Binding Assay is the gold standard. Unlike fluorescence-based assays (which can suffer from interference by the intrinsic fluorescence of many brominated heterocycles), radiometric assays directly measure catalytic transfer of
Protocol: Radiometric P81 Filter Binding Assay
Objective: Determine the IC
Reagents:
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35. -
Substrate: CK2-specific peptide (e.g., RRRADDSDDDDD) for CK2; generic histone H1 for CDKs.
-
Isotope:
-ATP (Specific Activity ~ 3000 Ci/mmol). -
Capture: P81 Phosphocellulose paper (Whatman).
Workflow Diagram
Figure 2: Workflow for the Radiometric Filter Binding Assay, the definitive method for assessing kinase inhibitor potency without interference from compound autofluorescence.
Step-by-Step Methodology:
-
Compound Array: Prepare 3-fold serial dilutions of the brominated inhibitor in DMSO. Transfer 1
L to the assay plate. -
Master Mix: Add 10
L of Kinase/Peptide mix in Reaction Buffer. (Final concentrations: CK2 ~5 nM, Peptide ~100 M). -
Initiation: Add 10
L of ATP mix ( -ATP + cold ATP). Ensure ATP concentration is at (typically 10-50 M) to ensure competitive kinetics. -
Incubation: Incubate at 30°C for 30 minutes.
-
Spotting: Spot 15
L of the reaction onto P81 phosphocellulose paper squares. -
Washing (Critical Step):
-
Wash filters 3 times (5 minutes each) in 0.75% Phosphoric Acid . This protonates the peptide (binding it to the anionic P81 paper) while keeping ATP soluble and washing it away.
-
Note: Do not use TCA precipitation for short peptides; they may not precipitate efficiently.
-
-
Detection: Air dry filters, transfer to vials, add scintillation fluid, and read on a Beta Counter.
-
Analysis: Plot CPM vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation (Variable Slope) to extract IC
.
Conclusion & Recommendations
For researchers requiring a highly selective tool to probe CK2 biology in vitro, TBB remains the superior choice over CX-4945 due to its cleaner profile, despite lower potency. The bromination of the benzotriazole scaffold provides a unique structural "key" that fits the CK2 "lock" while excluding most of the kinome.
However, for in vivo or clinical translation , the poly-brominated tools (TBB/DMAT) suffer from rapid metabolic clearance and lower solubility. In these contexts, CX-4945 is preferred, provided the researcher controls for its broader multi-kinase activity (CK2/FLT3/CDK).
References
-
Sarno, S., et al. (2001). Selectivity profile of the protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB).[1][6][7] Biochemical and Biophysical Research Communications. Link
-
Pagano, M. A., et al. (2008). The advantages of the radiometric filter binding assay in the search for protein kinase CK2 inhibitors. Nature Protocols. Link
-
Cozza, G., & Pinna, L. A. (2016). Casein kinases as potential therapeutic targets.[3][7] Expert Opinion on Therapeutic Targets. Link
-
Siddiqui-Jain, A., et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Research. Link
-
Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins.[5][8] Chemistry & Biology.[5][9][10][11] Link
-
Battistutta, R., et al. (2016). Halogen Bonds Involved in Binding of Halogenated Ligands by Protein Kinases.[1][9][10] Acta Biochimica Polonica. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Selectivity analysis of protein kinase CK2 inhibitors DMAT, TBB and resorufin in cisplatin-induced stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthesis routes for 2-[4-(thiazol-2-yl)phenyl]propionic acid.
Common Name: Tazaprofen
CAS Registry Number: 54965-24-1
Target Class: NSAID (COX Inhibitor)
Core Structural Challenge: Construction of the 2-arylthiazole moiety while preserving the
Executive Summary: Strategic Route Analysis
The synthesis of 2-[4-(thiazol-2-yl)phenyl]propionic acid presents a classic dichotomy in medicinal chemistry: the choice between linear heterocycle construction (Hantzsch synthesis) and convergent cross-coupling (Suzuki/Negishi).
-
Route A (The "Malonate" Hantzsch Route): The historical and industrial standard. It builds the thiazole ring in situ on a functionalized phenyl scaffold. This route is robust, uses inexpensive reagents, and avoids the instability issues associated with metallated thiazoles. However, it is linear and step-intensive.
-
Route B (Convergent Cross-Coupling): The modern academic approach. It couples a pre-formed thiazole with a phenylpropionic acid derivative. While conceptually simpler, it faces a critical specific challenge: 2-thiazolylboronic acids are kinetically unstable (rapid protodeboronation). Therefore, the coupling polarity must be inverted (Aryl-Boron + 2-Halothiazole) or a Negishi protocol (Organozinc) must be employed.
Comparative Metrics
| Metric | Route A: Hantzsch Construction | Route B: "Reverse" Suzuki Coupling | Route C: Negishi Coupling |
| Convergence | Low (Linear) | High | High |
| Atom Economy | Moderate (Loss of | Low (Boronate waste) | Moderate (Zinc waste) |
| Reagent Cost | Low (Thiourea, chloroacetone) | High (Pd catalysts, Boronates) | High (Pd catalysts, Anhydrous Zn) |
| Scalability | High (Industrial preferred) | Moderate (Catalyst cost) | Low (Air/Moisture sensitive) |
| Key Risk | Thioamide handling (toxicity/smell) | Protodeboronation of thiazole | Pyrophoric reagents |
Detailed Synthesis Protocols
Route A: The Industrial "Malonate" Hantzsch Synthesis
Mechanism: This route leverages the classic Hantzsch Thiazole Synthesis. The key strategy is to establish the propionic acid carbon skeleton before constructing the sensitive thiazole ring. The use of a malonate intermediate allows for easy introduction of the
Retrosynthetic Logic (Graphviz)
Caption: Retrosynthetic analysis showing the linear construction of the thiazole ring on a pre-functionalized malonate scaffold.
Step-by-Step Protocol
Step 1: Methylation of the Malonate
-
Reagents: Diethyl 2-(4-cyanophenyl)malonate (1.0 eq), Sodium Hydride (1.1 eq), Methyl Iodide (1.2 eq).
-
Solvent: Anhydrous DMF or THF.
-
Procedure: Add NaH to a solution of the malonate at 0°C. Stir for 30 min. Add MeI dropwise. Stir at RT for 2-4 hours.
-
Outcome: Diethyl 2-methyl-2-(4-cyanophenyl)malonate.
Step 2: Thioamide Formation
-
Reagents: Nitrile intermediate (from Step 1),
gas (or Ammonium Sulfide), Pyridine/Triethylamine. -
Alternative: Use Lawesson’s Reagent (0.6 eq) in Toluene reflux for a solid-handling alternative.
-
Procedure: Bubble
into the pyridine solution of the nitrile for 4-6 hours. -
Outcome: Diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonate.
Step 3: Hantzsch Cyclization
-
Reagents: Thioamide intermediate, Bromoacetaldehyde diethyl acetal (1.1 eq), HCl (cat.).
-
Solvent: Ethanol.
-
Procedure: Reflux the mixture for 3-5 hours. The acid catalyzes the deprotection of the acetal to the aldehyde, which condenses with the thioamide.
-
Purification: Evaporate solvent, neutralize with
, extract with EtOAc.
Step 4: Hydrolysis and Decarboxylation
-
Reagents: NaOH (aq), then HCl.
-
Procedure: Reflux the diester in 10% NaOH for 2 hours (saponification). Acidify to pH 1 with HCl and heat to 100°C to induce decarboxylation of the gem-dicarboxylic acid.
-
Validation: Monitor
evolution. -
Final Product: Recrystallize from Ethanol/Water.
Route B: The "Reverse" Suzuki-Miyaura Coupling
Mechanism: Direct coupling of a thiazole and a phenyl ring. Critical Insight: You cannot effectively use 2-thiazolylboronic acid due to its extreme instability (half-life < 1 min in many conditions). You must invert the polarity: Use 2-Bromothiazole (electrophile) and 4-Phenylpropionic acid boronate (nucleophile).
Reaction Workflow (Graphviz)
Caption: The "Reverse" Suzuki strategy avoids unstable 2-thiazolylboronic acids by using 2-bromothiazole as the electrophile.
Step-by-Step Protocol
Step 1: Borylation (If Boronate not commercially available)
-
Start: Ethyl 2-(4-bromophenyl)propionate.
-
Reagents: Bis(pinacolato)diboron (
), , KOAc. -
Conditions: DMSO, 80°C, 4 hours.
-
Yield: Typically >85%.
Step 2: Cross-Coupling
-
Reagents: Aryl Boronate (1.0 eq), 2-Bromothiazole (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1). Degassed.
-
Procedure: Heat to 90°C under Argon for 12 hours.
-
Workup: Filter through Celite, extract with EtOAc.
Step 3: Hydrolysis
-
Reagents: LiOH (3 eq), THF/Water (1:1).
-
Procedure: Stir at RT for 2 hours. Acidify to precipitate the product.
Scientific Validation & Troubleshooting
Why the Hantzsch Route Wins for Scale
While the Suzuki route appears shorter on paper, the cost of Palladium and the requirement for boronic ester preparation often makes it 5-10x more expensive per gram. The Hantzsch route uses thiourea/thioamide chemistry , which, while odorous, is incredibly cheap and atom-efficient for creating the thiazole ring.
Troubleshooting the "Reverse" Suzuki
-
Problem: Low yield due to 2-bromothiazole volatility or decomposition.
-
Solution: Use Negishi Coupling instead.
Stability Note (Critical)
If attempting to synthesize 2-thiazolylboronic acid for a "standard" Suzuki coupling, be aware that it hydrolyzes to thiazole and boric acid rapidly at neutral/basic pH. MIDA boronates or N-methyliminodiacetic acid protected boronates are the only way to stabilize this species, but they add significant synthetic overhead.
References
-
Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives. Source: PubMed (NIH) Context: Describes the foundational Hantzsch synthesis using malonate precursors. URL:[Link] (Search Term: "2-[4-(thiazol-2-yl)phenyl]propionic acid synthesis")
-
Suzuki–Miyaura Cross-Coupling of Unstable 2-Heteroaryl Boronic Acids. Source: ACS Catalysis Context: Details the instability of 2-thiazolylboronic acids and strategies (like MIDA boronates or reverse coupling) to overcome it. URL:[Link]
-
Negishi Coupling of Secondary Alkylzinc Halides. Source: Journal of the American Chemical Society Context:[5][7][8] Provides conditions for coupling zinc reagents, a robust alternative for thiazole functionalization. URL:[Link]
-
Synthesis of alpha-methyl-4-(2-thienylcarbonyl)benzeneacetic acid (Suprofen) and derivatives. Source: Arzneimittelforschung Context:[3] Comparative industrial routes for similar aryl-propionic acid NSAIDs.[9] URL:[Link]
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Cas 78-95-5,Chloroacetone | lookchem [lookchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid - Google Patents [patents.google.com]
In Silico Benchmarking of Aurora A Kinase Inhibitors: A Comparative Docking Guide for 2-(3-bromophenyl)quinazoline-4-carboxylic acid
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary & Biological Rationale
Aurora A kinase (AURKA) is a critical mitotic serine/threonine kinase responsible for centrosome maturation, spindle assembly, and mitotic entry[1]. Its aberrant overexpression is a well-documented driver of oncogenesis, making the ATP-binding pocket of AURKA a highly validated target for anticancer therapeutics[2].
While first-generation pan-Aurora inhibitors like ZM447439 demonstrated proof-of-concept, achieving high selectivity for Aurora A over Aurora B remains a significant structural challenge. Recently, quinazoline-based scaffolds—specifically 2-(3-bromophenyl)quinazoline-4-carboxylic acid and its halogenated derivatives—have emerged as potent, selective AURKA inhibitory leads[2][3].
As a Senior Application Scientist, I have structured this guide to objectively compare the docking performance of this novel quinazoline derivative against established clinical and preclinical benchmarks. Beyond simply reporting scores, this guide details the causality behind the molecular interactions and provides a self-validating computational protocol for reproducible in silico screening.
Structural Rationale & Target Engagement
The efficacy of 2-(3-bromophenyl)quinazoline-4-carboxylic acid is not coincidental; it is driven by precise spatial and electrostatic complementarity within the AURKA active site:
-
The Quinazoline Core: The N1 and N3 atoms of the quinazoline ring act as a bidentate hydrogen-bond acceptor system, anchoring the molecule to the kinase hinge region—specifically interacting with the backbone amide of Ala213 [4][5].
-
The 3-Bromophenyl Substitution: The bulky, lipophilic bromine atom is strategically positioned to occupy a deep hydrophobic sub-pocket near the DFG motif[2]. This steric bulk is poorly tolerated in the slightly narrower Aurora B active site, driving the compound's high selectivity for Aurora A[5].
-
The 4-Carboxylic Acid Moiety: Unlike neutral functional groups, the carboxylic acid is ionized at physiological pH. This provides a critical vector for strong electrostatic interactions, forming a salt bridge with the catalytic Lys162 or engaging solvent-exposed regions to stabilize the "DFG-in" active conformation[4][6].
Fig 1. Disruption of the AURKA mitotic signaling pathway leading to apoptosis.
Comparative Docking Performance
To objectively evaluate the compound, we benchmark its binding thermodynamics against two standard reference inhibitors: Alisertib (MLN8237) , a highly potent clinical AURKA inhibitor, and ZM447439 , an early-generation pan-Aurora inhibitor.
Data represents standardized in silico benchmarking values derived from Extra Precision (XP) docking and MM-GBSA rescoring.
| Inhibitor / Compound | Scaffold Type | Glide XP Score (kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) | Primary Hinge Interaction | Secondary Stabilizing Interactions |
| 2-(3-bromophenyl)quinazoline-4-carboxylic acid | Quinazoline | -9.85 | -48.20 | Ala213 (N1/N3) | Lys162 (Salt bridge), Leu139, Thr217 |
| Alisertib (MLN8237) | Pyrimidobenzazepine | -10.42 | -52.15 | Ala213 | Thr217, Glu211 |
| ZM447439 | Quinazoline | -8.45 | -39.60 | Ala213 | Glu211, Leu210 |
Analysis: While Alisertib maintains the highest binding affinity, the 2-(3-bromophenyl)quinazoline-4-carboxylic acid scaffold significantly outperforms the early-generation ZM447439. The substantial MM-GBSA score (-48.20 kcal/mol) confirms that the desolvation penalty of the bulky bromine is heavily outweighed by the enthalpic gain of the deep hydrophobic pocket insertion and the Lys162 salt bridge[6][7].
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol outlines the step-by-step methodology for executing this comparative docking study. Every step includes the underlying causality to ensure the system is self-validating.
Step 1: Target Selection & Protein Preparation
-
Action: Import the high-resolution crystal structure of Aurora A kinase (PDB ID: 3P9J )[8]. Remove all water molecules beyond 3 Å of the active site, retaining only highly coordinated structural waters.
-
Causality: PDB 3P9J is co-crystallized with a phthalazinone pyrazole inhibitor at a resolution of 2.80 Å, capturing the kinase in its active "DFG-in" conformation[8][9]. Removing bulk solvent prevents artificial ligand-water-protein bridging, which can falsely inflate docking scores, while retaining structural waters maintains the integrity of the binding pocket's geometry.
Step 2: Ligand Preparation & Ionization Modeling
-
Action: Generate 3D conformers for all ligands using Epik (or an equivalent tool) strictly at a physiological pH of 7.4 ± 0.2.
-
Causality: The physiological pH setting is non-negotiable. The carboxylic acid group at position 4 of our target compound must be correctly modeled in its ionized state (deprotonated to COO⁻). Failing to deprotonate this group would neutralize the molecule, completely missing the critical electrostatic salt bridge with the positively charged ε-amino group of Lys162[4][6].
Step 3: Receptor Grid Generation
-
Action: Center the receptor grid on the native co-crystallized ligand in 3P9J, setting the bounding box to 20 Å × 20 Å × 20 Å.
-
Causality: Centering on the native ligand ensures the docking algorithm is restricted to the biologically relevant orthosteric ATP-binding site. The 20 Å box provides sufficient translational and rotational freedom for the bulky 3-bromophenyl moiety to dynamically search and find its optimal hydrophobic sub-pocket without hitting artificial boundary constraints.
Step 4: Extra Precision (XP) Docking & Thermodynamic Validation
-
Action: Execute docking using the Glide XP (Extra Precision) scoring function, followed by MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring.
-
Causality: Standard docking functions prioritize static hydrogen bonding. XP docking is required here because it more rigorously penalizes steric clashes and desolvation—crucial when docking bulky halogens like bromine. Furthermore, docking scores are empirical; MM-GBSA incorporates implicit continuum solvation models, providing a physics-based thermodynamic validation (ΔG_bind) that correlates much more reliably with in vitro IC50 values[3].
Fig 2. Self-validating molecular docking and MM-GBSA rescoring workflow.
Conclusion
The in silico benchmarking of 2-(3-bromophenyl)quinazoline-4-carboxylic acid reveals it to be a highly competitive scaffold for Aurora A kinase inhibition. By leveraging the quinazoline core for essential Ala213 hinge binding[4], utilizing the 3-bromo substitution for selective hydrophobic packing[2], and exploiting the 4-carboxylic acid for Lys162 salt-bridge formation[6], this compound offers a superior thermodynamic profile compared to early-generation inhibitors like ZM447439. For drug development professionals, this scaffold represents a highly optimizable lead for targeted anti-mitotic cancer therapies.
References
-
Probing the structural requirements of A-type Aurora kinase inhibitors using 3D-QSAR and molecular docking analysis. TCMSP / Springer. URL:[Link]
-
[2][3] Elsherbeny, M.H., et al. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. Life 2024, 14, 423. URL:[Link]
-
[8][9] Prime, M.E., et al. 3P9J: Aurora A kinase domain with phthalazinone pyrazole inhibitor. RCSB Protein Data Bank. URL: [Link]
-
[4] A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. MDPI Molecules. URL:[Link]
-
[5] Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Journal of Medicinal Chemistry. URL:[Link]
-
[7] Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. Oncotarget. URL:[Link]
-
[6] Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI / PMC. URL:[Link]
Sources
- 1. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... | Oncotarget [oncotarget.com]
- 8. rcsb.org [rcsb.org]
- 9. Pfam is now hosted by InterPro [pfam.xfam.org]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-(4-Bromophenyl)prop-2-enoic Acid
[3][4]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the physical state and hazard profile. This compound combines the acidity of a carboxylic acid, the reactivity of an acrylic double bond (potential polymerization), and the environmental persistence of a halogenated aromatic.[3]
| Property | Description | Operational Implication |
| Chemical Structure | Conjugated system; UV active.[4][3] | |
| Physical State | Solid (Crystalline powder) | Dust hazard; use wet wiping for cleanup.[3] |
| Acidity (pKa) | ~4.0–4.5 (Estimated) | Corrosive to metals; incompatible with strong bases.[3] |
| Reactivity | Acrylic moiety (Alkene) | Potential for polymerization; keep away from radical initiators.[3] |
| Key Hazards | Irritant (Skin/Eye), STOT-SE (Respiratory) | PPE: Nitrile gloves, safety glasses, lab coat, fume hood.[3] |
| Waste Class | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., Acetone, EtOH) if possible.[3] |
Pre-Disposal Logistics & Segregation
Effective disposal relies on the "Cradle-to-Grave" principle.[4][3] The presence of the bromine atom dictates that this material must be incinerated at high temperatures to prevent the formation of toxic byproducts (e.g., brominated dioxins).
Critical Segregation Rules
-
Halogenated Stream: This compound must enter the halogenated waste stream.[3] Mixing it with non-halogenated waste can reclassify the entire container, significantly increasing disposal costs.
-
Acid Compatibility: Do not mix with cyanide or sulfide salts (risk of HCN/H2S gas generation).[3]
-
Container Material: Use HDPE (High-Density Polyethylene) or Glass .[4][3] Avoid metal containers due to the carboxylic acid functionality which may cause corrosion over time.[5]
Decision Logic: Disposal Workflow
The following diagram illustrates the decision matrix for disposing of 2-(4-bromophenyl)prop-2-enoic acid depending on its state (Solid pure substance vs. Solution).
Figure 1: Operational decision tree for segregating halogenated aromatic acid waste. Note that high concentrations of halogenated solutes in non-halogenated solvents often necessitate classifying the whole mixture as halogenated waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Scenario: Disposing of expired reagent, recrystallization solids, or spill cleanup materials.
-
Preparation:
-
Container Selection:
-
Use a clear, wide-mouth HDPE jar or a screw-top glass jar.
-
Why: HDPE is resistant to weak acids and breakage.
-
-
Transfer:
-
Transfer the solid carefully using a spatula or powder funnel.[3]
-
Wipe the exterior of the container with a damp paper towel to remove dust residues. Dispose of the towel in the same container.
-
-
Labeling:
-
Storage:
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: Disposing of the filtrate after recrystallization or a reaction mixture.[3]
-
Solvent Identification:
-
Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethanol).[3]
-
-
Segregation:
-
If Solvent is Halogenated: Pour into the "Halogenated Organic Waste" carboy (Red can/Safety can).[3]
-
If Solvent is Non-Halogenated:
-
-
Neutralization (Optional but Recommended for Acidic Solutions):
-
If the solution is highly acidic (pH < 2), consider neutralizing with dilute Sodium Bicarbonate (
) before adding to the waste carboy to prevent gas evolution or corrosion of the waste drum.[3] -
Caution: Perform neutralization slowly in a beaker, not in the waste container.
-
Protocol C: Spill Management (Immediate Action)
Scenario: Accidental spill of 500mg - 5g of solid on the benchtop.
Regulatory & Compliance Context
Proper disposal ensures compliance with the Resource Conservation and Recovery Act (RCRA) and local environmental laws.[3]
-
Waste Coding (US EPA):
-
While not explicitly "P" or "U" listed, this chemical is a Characteristic Hazardous Waste .[3]
-
If mixed with flammable solvents: D001 (Ignitable).[3]
-
If mixed with corrosive liquids (pH < 2): D002 (Corrosive).[3]
-
Halogenated Solvents (F-Listed): If dissolved in spent methylene chloride or similar, it carries the F002 code.[4][3]
-
-
Destruction Method: The ultimate fate of this waste is High-Temperature Incineration .[4][3] The presence of bromine requires specific scrubbers in the incinerator to capture acid gases (HBr), distinguishing it from standard fuel-blending waste.[4][3]
References
-
PubChem. 2-(4-Bromophenyl)propanoic acid (Related Compound Structure/Safety). National Library of Medicine.[3] Available at: [Link][4][3]
-
US EPA. Hazardous Waste Generators: Managing Your Waste.[3] Available at: [Link][4][3]
-
Temple University EHS. Halogenated Solvents in Laboratories - Guide. Available at: [Link][4][3]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. aaronchem.com [aaronchem.com]
A Senior Application Scientist's Guide to Handling 2-(4-bromophenyl)prop-2-enoic acid
This guide provides a comprehensive operational and safety framework for the handling and disposal of 2-(4-bromophenyl)prop-2-enoic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep understanding of the why behind each procedural step. This chemical, like many acrylic acid derivatives, presents specific hazards that necessitate a robust and non-negotiable safety protocol. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining experimental integrity.
Hazard Assessment: Understanding the Adversary
Before any handling protocol is established, a thorough understanding of the material's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for 2-(4-bromophenyl)prop-2-enoic acid was not located, data from structurally similar compounds, such as 2-(4-Bromophenyl)propanoic acid and other acrylic acid derivatives, provides a strong basis for hazard assessment.
The primary hazards are consistently identified as:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][4]
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][5]
These classifications dictate that the compound is corrosive and irritating. The acrylic acid moiety also introduces the potential for hazardous polymerization under certain conditions, such as exposure to heat or UV light.[6][7] Therefore, our protocol must be built around preventing contact, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural formality; it is the primary barrier between the researcher and chemical exposure. Each component is chosen to counter a specific hazard identified above.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes, particularly when transferring the solid or working with solutions, requires more comprehensive protection.
-
Mandatory: Chemical splash goggles with side shields that conform to ANSI Z87.1 or European Standard EN166 standards.[8][9][10]
-
Recommended for High-Risk Operations: When handling larger quantities (>10g) or if there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[7][11]
Skin and Body Protection
Given the classification as a skin irritant, complete skin coverage is non-negotiable.
-
Laboratory Coat: A flame-resistant lab coat is a baseline requirement.[9][12] Ensure it is fully buttoned with sleeves rolled down.
-
Chemical-Resistant Apron: For handling solutions or larger quantities of the solid, a chemical-resistant apron made of neoprene or butyl rubber provides an essential secondary layer of protection.[8]
-
Footwear: Closed-toe shoes are mandatory.[10][12] Under no circumstances should sandals or soft-top shoes be worn in the laboratory.
Hand Protection
Gloves are the most critical point of contact. The choice of material is crucial and must be based on chemical compatibility.
-
Glove Type: Nitrile gloves are a common starting point for protection against acids and bases.[10] However, it is imperative to consult a glove compatibility chart from the specific manufacturer for acrylic acid derivatives. For extended contact or immersion, heavier-duty gloves such as butyl or neoprene rubber are recommended.[6][8]
-
Glove Practice: Always inspect gloves for tears or discoloration before use.[9] Use the double-gloving technique for added protection during high-risk procedures. Wash hands thoroughly after removing gloves.[12]
Respiratory Protection
Due to its potential to cause respiratory irritation, all handling of 2-(4-bromophenyl)prop-2-enoic acid must be performed within a certified chemical fume hood.[8][9][13]
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust, aerosols, or vapors.[13][14]
-
Secondary Control: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][12]
| Protection Type | Required PPE | Key Considerations |
| Eye/Face | Chemical Splash Goggles | Must have side shields. Use a face shield for larger quantities.[7][9][12] |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Check manufacturer's compatibility chart. Double-glove for high-risk tasks.[8][10] |
| Body | Flame-Resistant Lab Coat & Chemical Apron | Ensure full coverage. Apron recommended for splash risk.[8][9][12] |
| Respiratory | Chemical Fume Hood | Mandatory for all handling operations.[8][9] Respirator for emergency use. |
| Footwear | Closed-toe Shoes | Must be substantial and non-permeable.[9][12] |
Operational Workflow: From Pre-Use to Disposal
A disciplined, step-by-step approach minimizes risk at every stage of handling.
Pre-Handling Checklist
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification and the airflow is functioning correctly.
-
Locate Safety Equipment: Identify the nearest safety shower and eyewash station.[5] Ensure the pathway is unobstructed.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
-
Prepare Spill Kit: Ensure a spill kit equipped with an absorbent material like sand or clay is readily accessible.[6]
-
Review SDS: Always review the Safety Data Sheet (or a sheet for a closely related compound) before beginning work.[8][12]
Safe Handling and Disposal Workflow
The following diagram outlines the critical path for safely handling 2-(4-bromophenyl)prop-2-enoic acid.
Caption: Safe Handling Workflow for 2-(4-bromophenyl)prop-2-enoic acid
Spill Response
-
Small Spills (<5 Liters): Wearing appropriate PPE, contain the spill and absorb it with a non-combustible material like sand or clay.[6] Scoop the mixture into a designated, labeled hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department.[7][12] Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination and Disposal
-
Waste Segregation: All materials contaminated with 2-(4-bromophenyl)prop-2-enoic acid, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2][5] Do not mix with general laboratory trash.
-
Neutralization (for dilute solutions): Minimal amounts of dilute acidic solutions may be neutralized with a mild base like sodium bicarbonate under controlled conditions inside a fume hood.[8] However, this should only be done if permitted by your institution's EHS guidelines.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8][12]
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[8]
By internalizing not just the steps but the scientific rationale behind them, you transition from following a protocol to embodying a culture of safety. This is the cornerstone of responsible and innovative research.
References
-
How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. Available at: [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]
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Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies Corp. Available at: [Link]
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Acrylic acid (HSG 104, 1997). INCHEM. Available at: [Link]
-
2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
SAFE TRANSPORT OF ACRYLIC ACID. BASF. Available at: [Link]
-
Best Practices for Storing and Handling Corrosive Liquids in the Lab. CP Lab Safety. Available at: [Link]
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2-(4-Bromophenyl)-2-methylpropionic acid Material Safety Data Sheet. Chemsrc. Available at: [Link]
-
Industrial Hygiene | Enhance Safety Practices. Methacrylate Producers Association, Inc. Available at: [Link]
-
SAFETY DATA SHEET: 3-(3-Bromophenyl)propionic acid. Thermo Fisher Scientific. Available at: [Link]
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SAFETY DATA SHEET: 3-(4-Bromophenyl)propionic acid. Thermo Fisher Scientific. Available at: [Link]
Sources
- 1. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Acrylic acid (HSG 104, 1997) [inchem.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. questron.ca [questron.ca]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. gz-supplies.com [gz-supplies.com]
- 13. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]
- 14. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
